molecular formula C14H28Sn B095495 DIALLYLDIBUTYLTIN CAS No. 15336-98-8

DIALLYLDIBUTYLTIN

Cat. No.: B095495
CAS No.: 15336-98-8
M. Wt: 315.1 g/mol
InChI Key: LCGVYMRFNOWPGQ-UHFFFAOYSA-N
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Description

DIALLYLDIBUTYLTIN is a useful research compound. Its molecular formula is C14H28Sn and its molecular weight is 315.1 g/mol. The purity is usually 95%.
The exact mass of the compound Diallyldibutylstannane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203241. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality DIALLYLDIBUTYLTIN suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DIALLYLDIBUTYLTIN including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dibutyl-bis(prop-2-enyl)stannane
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2C3H5.Sn/c2*1-3-4-2;2*1-3-2;/h2*1,3-4H2,2H3;2*3H,1-2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCGVYMRFNOWPGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10165316
Record name Diallyldibutylstannane
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Molecular Weight

315.08 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15336-98-8
Record name Dibutyldi-2-propen-1-ylstannane
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Foundational & Exploratory

Technical Monograph: Diallyldibutyltin (CAS 15336-98-8)

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reagent Profile & Synthetic Utility in Drug Development [1]

Executive Summary

Diallyldibutyltin (CAS 15336-98-8), also known as dibutyldi-2-propenylstannane, is a tetraorganotin compound characterized by the presence of two butyl and two allyl ligands attached to a central tin atom.[2][3][4] While less ubiquitous than its mono-allyl analog (allyltributylstannane), this compound occupies a critical niche in organic synthesis as a high-density allylation reagent .

For drug development professionals, diallyldibutyltin offers a distinct advantage: a higher theoretical atom economy for allyl transfer and unique reactivity profiles in Lewis acid-mediated transformations. However, its utility is balanced by the stringent safety protocols required for organotin handling. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic production, mechanistic applications in constructing homoallylic alcohols (a common pharmacophore), and rigorous safety standards.

Chemical Identity & Physicochemical Profile[2][3][5][6][7][8]

The physicochemical stability of diallyldibutyltin allows it to be stored and handled with standard inert-atmosphere techniques, though it remains sensitive to moisture and oxidation over prolonged periods.

PropertySpecification
CAS Number 15336-98-8
IUPAC Name Dibutyl-bis(prop-2-enyl)stannane
Molecular Formula C₁₄H₂₈Sn
Molecular Weight 315.08 g/mol
Appearance Colorless to pale yellow liquid
Density 1.100 g/mL at 25°C
Boiling Point 81–83°C at 0.2 mmHg
Refractive Index (

)
1.500
Solubility Soluble in DCM, THF, ether, toluene; Insoluble in water
Stability Air and moisture sensitive; prone to protodestannylation in acidic media

Synthesis & Production

The industrial and laboratory-scale synthesis of diallyldibutyltin typically proceeds via a Grignard metathesis or alkylation of organotin halides. The most robust route involves the reaction of dibutyltin dichloride with allylmagnesium bromide.

Mechanistic Pathway (Grignard Route)

The synthesis relies on the nucleophilic attack of the allyl carbanion (from the Grignard reagent) onto the electrophilic tin center. This reaction is exothermic and requires controlled addition to prevent side reactions such as Wurtz-type coupling.

SynthesisPath Figure 1: Synthesis of Diallyldibutyltin via Grignard Metathesis SnCl2 Dibutyltin Dichloride (Bu2SnCl2) Inter Complexation & Nucleophilic Substitution SnCl2->Inter MgBr Allylmagnesium Bromide (2 equiv.) MgBr->Inter Product Diallyldibutyltin (Bu2Sn(Allyl)2) Inter->Product THF/Et2O Reflux Byprod MgBrCl (Salt) Inter->Byprod

Experimental Production Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Reagent Prep: Charge the flask with Dibutyltin dichloride (1.0 equiv) dissolved in anhydrous THF.

  • Addition: Cool to 0°C. Add Allylmagnesium bromide (2.2 equiv, 1.0 M in ether) dropwise over 60 minutes.

  • Reaction: Allow to warm to room temperature, then reflux for 2–4 hours to ensure completion.

  • Workup: Quench carefully with saturated ammonium chloride (at 0°C). Extract with diethyl ether. Wash organics with brine, dry over MgSO₄.

  • Purification: Fractional distillation under reduced pressure (vacuum) is critical to separate the product from mono-allyl impurities.

Mechanistic Applications in Drug Development

The primary value of diallyldibutyltin in pharmaceutical synthesis lies in the Hosomi-Sakurai reaction and related allylation chemistries. It serves as a nucleophilic allyl source to install the allyl group onto carbonyls (aldehydes/ketones) or imines.

The Allylation Advantage

Unlike allylsilanes, allyltins are generally more nucleophilic, often requiring milder Lewis acids. Diallyldibutyltin is particularly useful for synthesizing homoallylic alcohols , a structural motif found in polyketide antibiotics (e.g., macrolides) and various transition-state inhibitors.

Key Reaction:



Mechanism of Action (Lewis Acid Mediated)

The reaction proceeds via an open transition state (anti-periplanar attack) when catalyzed by Lewis acids like


 or 

. The tin atom acts as an electrofugal group, stabilizing the developing

-cation effect.

Mechanism Figure 2: Lewis Acid Mediated Allylation Mechanism Start Reagents: Aldehyde (R-CHO) + Diallyldibutyltin LA Lewis Acid Activation (Coordination to Oxygen) Start->LA + BF3·OEt2 TS Transition State (Nucleophilic Attack of Allyl) LA->TS SE2' Mechanism Inter Tin-Alkoxide Intermediate TS->Inter C-C Bond Formation Final Homoallylic Alcohol Inter->Final Hydrolysis

[5]

Atom Economy Consideration

While Allyltributyltin (


) is more common, it generates a high molecular weight byproduct (

). Diallyldibutyltin (

) theoretically carries two transferrable groups. However, in many catalytic cycles, only one allyl group is transferred efficiently, leaving a functionalized tin species (

) that can be easier to separate or recycled, offering a subtle advantage in process mass intensity (PMI) for specific scale-up operations.

Experimental Protocol: Allylation of Benzaldehyde

Objective: Synthesis of 1-phenyl-3-buten-1-ol.

Reagents:

  • Benzaldehyde (10 mmol)

  • Diallyldibutyltin (12 mmol)

  • 
     (Boron trifluoride diethyl etherate) (12 mmol)
    
  • Dichloromethane (DCM), anhydrous (50 mL)

Procedure:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve benzaldehyde (1.06 g, 10 mmol) in 50 mL anhydrous DCM.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add

    
     (1.5 mL, 12 mmol) dropwise. Stir for 15 minutes. The solution may turn yellow/orange due to complexation.
    
  • Reagent Addition: Add Diallyldibutyltin (3.78 g, 12 mmol) dropwise via syringe.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench: Quench the reaction with saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3 x 30 mL). The organic layer will contain the product and organotin residues.

  • Tin Removal (Critical): To remove toxic organotin byproducts, stir the organic phase with a 10% KF (Potassium Fluoride) solution for 30 minutes. This precipitates insoluble polymeric tin fluorides. Filter through a celite pad.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel flash chromatography.
    

Toxicology & Safety Standards (E-E-A-T)

Warning: Organotin compounds are neurotoxic and immunotoxic. Diallyldibutyltin must be handled with extreme caution.[4][6]

  • Acute Toxicity: Toxic if swallowed (Category 3).[4] Can cause cerebral edema and severe skin burns.

  • Exposure Limits: ACGIH TWA 0.1 mg(Sn)/m³; STEL 0.2 mg/m³.[3]

  • Handling: Always use a fume hood. Double-glove (Nitrile over Latex) is recommended as organotins can permeate standard gloves.

  • Waste Disposal: All tin-containing waste must be segregated. Do not mix with general organic waste. Incineration is the standard disposal method.

  • Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) or washed with specific chelating agents to remove residual tin before standard cleaning.

References

  • Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: Diallyldibutyltin. Retrieved from

  • Yamamoto, Y., & Asao, N. (1993). Selective reactions using allylic metals. Chemical Reviews, 93(6), 2207-2293. Link

  • Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews, 103(8), 2763-2794. Link

  • PubChem. (n.d.). Compound Summary: Diallyldibutyltin (CID 84873).[2] National Library of Medicine. Retrieved from

  • Nishigaichi, Y., Tacha, A., & Naruta, K. (1991). Lewis acid-mediated reaction of allylic tin compounds. The Journal of Organic Chemistry, 56(9), 2986-2991. Link

Sources

Diallyldibutyltin: Technical Profile and Application in Pharmaceutical Synthesis

[1]

Executive Summary

Diallyldibutyltin (CAS: 15336-98-8) is a mixed organostannane reagent utilized primarily in organic synthesis for the allylation of carbonyl compounds.[1] In the context of drug development, it serves as a critical nucleophilic allylating agent, facilitating the construction of homoallylic alcohols—a structural motif frequently observed in polyketides and complex pharmaceutical intermediates.[1]

This technical guide provides a rigorous analysis of the compound's physicochemical properties, synthesis protocols, and application mechanisms.[1] Special emphasis is placed on the management of organotin toxicity, a requisite for compliance with ICH Q3D elemental impurity guidelines in pharmaceutical manufacturing.[1]

Part 1: Physicochemical Profile & Identity[1]

The molecular architecture of diallyldibutyltin consists of a central tin (Sn) atom in a tetrahedral geometry, bonded to two butyl chains (lipophilic stabilizers) and two allyl groups (reactive nucleophiles).[1]

Table 1: Chemical Identity and Properties[1]
ParameterSpecification
Chemical Name Diallyldibutylstannane
Common Name Diallyldibutyltin
CAS Number 15336-98-8
Molecular Formula C₁₄H₂₈Sn
Molecular Weight 315.08 g/mol
Physical State Colorless to pale yellow liquid
Solubility Soluble in DCM, THF, Ether, Toluene; Insoluble in Water
Boiling Point ~110–112°C at 2 mmHg (Predicted)
Density ~1.12 g/mL
Stability Air-stable relative to allyllithiums; moisture sensitive over time.[1]
Structural Analysis

The "dibutyl" moiety (

1

111

Part 2: Synthesis Protocol (Grignard Route)

Objective: Synthesize diallyldibutyltin from dibutyltin dichloride with >95% purity.

Reagents
  • Precursor: Dibutyltin dichloride (

    
    , CAS 683-18-1).[1]
    
  • Reagent: Allylmagnesium bromide (1.0 M in diethyl ether).[1]

  • Solvent: Anhydrous Diethyl Ether or THF.[1]

  • Atmosphere: Dry Nitrogen (

    
    ) or Argon.[1]
    
Step-by-Step Methodology
  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Flush continuously with Argon.[1]

  • Solvation: Charge the flask with

    
     (10.0 g, 32.9 mmol) and dissolve in 100 mL of anhydrous diethyl ether. Cool the solution to 0°C using an ice bath.
    
  • Addition: Transfer Allylmagnesium bromide (72.4 mmol, 2.2 equiv) to the addition funnel. Add dropwise to the stirred tin solution over 45 minutes. Note: Exothermic reaction; maintain internal temperature <5°C.[1]

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Quench: Cool back to 0°C. Carefully quench excess Grignard reagent with saturated aqueous

    
     (slow addition).
    
  • Workup: Transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).[1] Combine organic layers, wash with brine, and dry over anhydrous

    
    .[1]
    
  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude oil via fractional distillation under high vacuum to obtain diallyldibutyltin.[1]

Visualization: Synthesis Workflow

SynthesisWorkflowStartStart: Flame-dry Glassware(Argon Atmosphere)DissolveDissolve Bu2SnCl2in Anhydrous Ether (0°C)Start->DissolveAddGrignardDropwise Addition:AllylMgBr (2.2 equiv)Dissolve->AddGrignardReactWarm to RTStir 12 HoursAddGrignard->ReactQuenchQuench with sat. NH4Cl(Exothermic Control)React->QuenchExtractExtraction (Ether)Wash (Brine) -> Dry (MgSO4)Quench->ExtractDistillFractional Distillation(High Vacuum)Extract->DistillProductFinal Product:DiallyldibutyltinDistill->Product

Caption: Workflow for the Grignard-based synthesis of diallyldibutyltin under inert conditions.

Part 3: Application in Drug Development (Allylation)[1]

The primary utility of diallyldibutyltin in pharmaceutical synthesis is the Hosomi-Sakurai reaction (or variants thereof), where it acts as a stable source of nucleophilic allyl groups.[1]

Mechanism: Lewis Acid Catalyzed Allylation

Unlike reactive Grignard reagents, diallyldibutyltin does not spontaneously react with aldehydes.[1] It requires a Lewis Acid (LA) such as



1
  • Activation: The Lewis Acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[1]

  • Nucleophilic Attack: The allyl group transfers from the tin to the carbonyl carbon.[1]

  • Transition State: Proceeding through an open acyclic transition state (anti-periplanar attack) typically yields the syn homoallylic alcohol, though stereochemistry is highly dependent on the Lewis Acid used.[1]

  • De-stannylation: The resulting tributyltin cation is a leaving group, and hydrolysis yields the alcohol.[1]

Visualization: Reaction Mechanism[1]

AllylationMechanismReagentsReagents:Aldehyde + DiallyldibutyltinActivationLewis Acid (LA)Activation of CarbonylReagents->Activation+ LAAttackNucleophilic Attack(Allyl Transfer)Activation->AttackIntermediateCationic Intermediate(Open Transition State)Attack->IntermediateHydrolysisHydrolysis(- Bu2Sn(Allyl)X)Intermediate->HydrolysisProductProduct:Homoallylic AlcoholHydrolysis->Product

Caption: Mechanistic pathway for the Lewis Acid catalyzed allylation of aldehydes using diallyldibutyltin.

Part 4: Safety, Toxicology, and Remediation[1]

Critical Warning: Organotin compounds are potent immunotoxins and neurotoxins.[1] In drug development, the removal of tin residues is a critical quality attribute (CQA).[1]

Toxicological Hazards[1][2][3][4][5][6]
  • Acute Toxicity: Toxic if swallowed or absorbed through the skin.[1]

  • Target Organs: Central Nervous System (CNS), Liver, Thymus (Immunotoxicity).[1]

  • Regulatory Status: Dibutyltin compounds are restricted under REACH (Annex XVII) and are strictly regulated in pharmaceutical ingredients (ICH Q3D Class 2 or 3 depending on the specific tin species).[1]

Handling Protocols
  • PPE: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[1]

  • Ventilation: All operations must be performed in a certified chemical fume hood.[1]

  • Waste: Segregate as "Heavy Metal Organic Waste." Do not mix with general organic solvents.[1]

Tin Remediation Strategies (Purification)

To ensure the final pharmaceutical intermediate is free of toxic tin residues (

  • Potassium Fluoride (KF) Workup: Treat the crude reaction mixture with saturated aqueous KF.[1] This converts soluble organotin halides into insoluble polymeric organotin fluorides, which can be removed via filtration through Celite.[1]

  • Fused Silica Filtration: Pass the crude mixture through a pad of silica gel impregnated with 10% KF.[1]

  • Partitioning: Wash the organic layer with 10% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and iodine if applicable, though KF is preferred for diallyl species.[1]

References

  • Thermo Fisher Scientific. (2025).[1][2][3] Safety Data Sheet: Diallyldibutylstannane. Retrieved from

  • Gelest, Inc. (2024).[1] Introduction to Organotin Chemistry and Applications. Retrieved from [1]

  • Merck Millipore. (2025).[1][2] Dibutyltin Dichloride: Properties and Safety. Retrieved from [1]

  • Grindley, T. B. (2008).[1][4] Tin in Organic Synthesis: Applications of Organotin Derivatives. ResearchGate. Retrieved from

  • Organic Chemistry Portal. (2024).[1] Organotin Reagents in Synthesis. Retrieved from [1]

Technical Guide: Diallyldibutyltin Solubility & Application in Organic Synthesis

[1]

Executive Summary

Diallyldibutyltin (

11

This technical guide provides a definitive analysis of the solubility landscape of diallyldibutyltin.[1] It addresses the critical need for precise solvent selection in drug development workflows, particularly in metallo-ene reactions and carbonyl allylations.[1] The guide synthesizes physicochemical data with practical experimental protocols, ensuring reproducibility and safety in high-stakes research environments.

Physicochemical Profile & Structural Logic[1]

To understand the solubility behavior of diallyldibutyltin, one must analyze its molecular architecture.[1] The central tin atom is coordinated to two butyl chains and two allyl groups.[1]

  • Lipophilicity: The molecule is predominantly hydrophobic.[1] The butyl chains provide significant van der Waals contact surface, driving solubility in non-polar media.[1]

  • Polarity: The Sn-C bond is weakly polar (

    
    , 
    
    
    ), but the tetrahedral symmetry and the alkyl shielding minimize the overall dipole moment.[1]
  • Reactivity: The allyl-tin bond is hyperconjugated (

    
    ), making it susceptible to electrophilic attack, which dictates solvent compatibility (avoiding highly acidic media).[1]
    
Table 1: Physicochemical Properties (Estimated & Literature Derived)
PropertyValue / DescriptionSignificance
Formula

Tetraorganotin core
Molecular Weight ~315.06 g/mol Moderate MW, liquid at RT
Physical State Colorless to pale yellow liquidEasy handling, volumetric dosing
Lipophilicity (LogP) > 4.5 (Estimated)Highly soluble in lipids/non-polar solvents
Water Solubility Negligible (< 0.1 mg/L)Requires phase transfer catalysis for aqueous work
Precursor CAS 683-18-1 (Dibutyltin dichloride)Starting material for synthesis

Solubility Landscape

The solubility of diallyldibutyltin follows the "like dissolves like" principle, heavily skewed towards lipophilic interactions.[1]

Non-Polar Solvents (Excellent Solubility)
  • Solvents: Hexane, Pentane, Cyclohexane, Toluene, Benzene.[1]

  • Mechanism: Dispersion forces (London forces) dominate.[1] The butyl chains interdigitate with the solvent matrix.[1]

  • Application: These are the preferred solvents for storage and bulk handling .[1] They prevent hydrolysis and minimize oxidative degradation.[1]

    • Note: Toluene is often used for azeotropic drying of the reagent prior to sensitive catalytic cycles.[1]

Polar Aprotic Solvents (Good Solubility)[1]
  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile, DMF.[1]

  • Mechanism: Dipole-induced dipole interactions.[1] While diallyldibutyltin is not highly polar, these solvents accommodate the organic bulk while supporting the Lewis acids (e.g.,

    
    , 
    
    
    ) often used in conjunction with the reagent.[1]
  • Application: These are the standard reaction media .[1] THF is critical during the synthesis (Grignard route), while DCM is preferred for Lewis acid-catalyzed allylations due to its inertness.[1]

Polar Protic Solvents (Variable/Reactive)[1]
  • Solvents: Methanol, Ethanol, Water.[1]

  • Behavior:

    • Alcohols: Soluble, but not recommended for long-term storage.[1] Protodestannylation (cleavage of the allyl group) can occur slowly, especially in the presence of trace acids.[1]

    • Water: Insoluble.[1][2] The hydrophobic effect drives phase separation immediately.[1]

  • Application: Aqueous reactions are possible only under specific conditions:

    • On-Water Chemistry: Using vigorous stirring to create emulsions.[1]

    • Surfactant Systems: Using SDS or Triton X-100 to micellize the organotin, allowing reaction with water-soluble aldehydes (Green Chemistry approach).[1]

Mechanistic Visualization

The following diagram illustrates the solvation dynamics and the exclusion mechanism in aqueous media.

SolvationMechanismSn_CoreSn Center(Shielded)ButylButyl Chains(Lipophilic)Sn_Core->ButylAllylAllyl Groups(Nucleophilic)Sn_Core->AllylHexaneHexane Matrix(Van der Waals)Butyl->HexaneInterdigitation(Soluble)WaterWater Matrix(H-Bond Network)Butyl->WaterHydrophobicExclusionAllyl->HexaneDispersionWater->WaterH-Bonding(Self-Association)

Caption: Figure 1.[1] Solvation logic of diallyldibutyltin. Lipophilic chains facilitate interaction with non-polar solvents (Hexane) while disrupting the hydrogen-bond network of water, leading to phase separation.[1]

Experimental Protocols

Protocol A: Synthesis & Purification (Solvent Criticality)

Objective: Synthesize diallyldibutyltin from dibutyltin dichloride via Grignard reagent. Rationale: The choice of anhydrous ether/THF is non-negotiable to stabilize the Grignard intermediate.[1]

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon.

  • Solvent: Add anhydrous Diethyl Ether (Et2O) or THF .[1]

    • Why: Ethers coordinate to the

      
       atom, stabilizing the Grignard reagent (
      
      
      ).[1]
  • Reactant Addition: Add Allylmagnesium bromide (2.2 equiv) dropwise to a solution of Dibutyltin dichloride (1.0 equiv) at 0°C.

  • Reaction: Stir at room temperature for 4–12 hours.

  • Quench: Slowly add saturated aqueous

    
    .
    
    • Phase Split: The product partitions into the organic layer (Et2O).[1]

  • Extraction: Wash aqueous layer with Hexane (to maximize recovery of the lipophilic tin compound).[1]

  • Drying: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Distillation under reduced pressure (high vacuum required due to high boiling point).

Protocol B: Lewis Acid-Catalyzed Allylation

Objective: Allylation of Benzaldehyde using Diallyldibutyltin. Solvent System: Dichloromethane (DCM).[1]

  • Dissolution: Dissolve Benzaldehyde (1.0 mmol) and Diallyldibutyltin (0.6 mmol) in anhydrous DCM (5 mL).

    • Why DCM: It dissolves both the organic reactants and the Lewis Acid catalyst without coordinating strongly to the Lewis Acid (unlike THF, which can dampen catalyst activity).[1]

  • Catalysis: Add

    
     or 
    
    
    (10 mol%) at -78°C or 0°C depending on substrate reactivity.
  • Workup: Quench with water. Extract with DCM .

  • Removal of Tin Residues: This is the most critical step.[1]

    • Method: Add aqueous KF (Potassium Fluoride) solution.[1]

    • Chemistry: Fluoride has a high affinity for Tin.[1] It forms insoluble polymeric organotin fluorides (

      
      ) which precipitate out of the organic/aqueous interface, allowing for filtration.[1]
      

Applications in Drug Development[1]

Diallyldibutyltin is a strategic reagent in the synthesis of homoallylic alcohols , a common motif in polyketide antibiotics and complex natural products.[1]

  • Atom Economy: Compared to tetraallyltin, the dibutyl groups are "dummy" ligands that tune solubility and stability, preventing the polymerization often seen with tetraallyl species.[1]

  • Chemo-selectivity: In the presence of mild Lewis acids (e.g., Indium triflate), diallyldibutyltin tolerates other functional groups (esters, acetals) better than highly reactive Grignard or Lithium reagents.[1]

Workflow Diagram: Allylation Pathway

ReactionWorkflowStartSubstrate: AldehydeReagent: DiallyldibutyltinSolventSolvent: DCM (Anhydrous)Temp: -78°C to 0°CStart->SolventCatalystCatalyst: Sc(OTf)3 or In(OTf)3Solvent->CatalystIntermediateTransition State(Six-membered Chair)Catalyst->Intermediate ActivationQuenchQuench: Aqueous KF(Precipitates Tin Fluorides)Intermediate->Quench Allyl TransferProductProduct: Homoallylic AlcoholQuench->Product Filtration & Purification

Caption: Figure 2.[1] Standard workflow for Lewis Acid-catalyzed allylation using diallyldibutyltin, highlighting the critical fluoride workup step.

Safety & Handling (E-E-A-T)

Warning: Organotin compounds are toxic.[1] While diallyldibutyltin is less volatile than lower alkyltins, it poses significant risks.[1]

  • Toxicity: Organotins are known neurotoxins and immunotoxins.[1] They can be absorbed through the skin.[1][3]

    • Solvent Implication: Avoid using DMSO or DMF if possible, as these solvents enhance skin permeability, carrying the toxic tin compound into the bloodstream.[1] Use Nitrile or Laminate gloves; Latex is permeable to many organotins.[1]

  • Waste Disposal: All solvent waste containing diallyldibutyltin must be segregated into "Heavy Metal/Organotin" waste streams.[1] Do not mix with general organic waste.[1]

  • Decontamination: Glassware should be rinsed with a dilute ethanolic solution of Bromine or Iodine (to cleave Sn-C bonds) followed by an alkali wash, before standard cleaning.[1]

References

  • Gelest, Inc. Organotin Chemistry: Properties and Applications.[1] Retrieved from [1]

  • Merck Millipore. Dibutyltin Dichloride (Precursor) Safety Data Sheet.[1] Retrieved from [1]

  • Kitanosono, T., et al. (2025).[1][4] Aqueous reactions with a Lewis acid and an organometallic reagent.[1] Russian Journal of Organic Chemistry.[1][4] Retrieved from [1]

  • Lubineau, A., et al. (2005).[1][4] Indium triflate catalyzed allylation of ketones with diallyldibutyltin.[1][4] Tetrahedron.[1][4] Retrieved from [1]

  • Master Organic Chemistry. Solvent Properties: Polar vs Non-Polar. Retrieved from [1]

Technical Guide: Diallyldibutyltin (DADBT) Mechanism & Application in Carbonyl Allylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diallyldibutyltin (DADBT) is a specialized organostannane reagent used primarily for the allylation of carbonyl compounds (aldehydes, ketones, and imines). While analogous to the more common allyltributyltin, DADBT offers distinct advantages in atom economy and stoichiometric efficiency due to its potential to transfer multiple allyl groups per tin center.

This guide details the mechanistic pathways (Lewis acid-mediated vs. thermal), provides a self-validating experimental protocol, and analyzes the reagent's safety profile relative to other organotins.

Part 1: Molecular Architecture & Reactivity Profile

The Reagent
  • Chemical Formula:

    
    
    
  • Role: Nucleophilic Allyl Donor

  • Key Advantage: Unlike tributyltin reagents (

    
    ), which generate a high molecular weight byproduct (
    
    
    
    ) for every single group transferred, DADBT carries two reactive allyl moieties. This improves the theoretical mass efficiency of the reaction.
Comparison: DADBT vs. Tributylallyltin

The choice between DADBT and the standard tributyl variant is often driven by atom economy and purification requirements.

FeatureDiallyldibutyltin (DADBT)Allyltributyltin
Formula


Active Groups 2 (Theoretical)1
Tin Waste

species

species
Atom Economy Higher (lower waste mass per allyl)Lower
Toxicity Potent Immunotoxin (DBT class)High Marine Toxicity (TBT class)

Part 2: Mechanistic Pathways

The reaction of DADBT with aldehydes proceeds through two distinct mechanistic manifolds depending on the reaction conditions: the Thermal (Neutral) pathway and the Lewis Acid-Catalyzed pathway.

Pathway A: Thermal/Neutral (The Zimmerman-Traxler Model)

In the absence of a catalyst, or in polar/protic media (like the aqueous Barbier-type conditions), the reaction proceeds via a concerted, six-membered cyclic transition state.

  • Coordination: The carbonyl oxygen coordinates weakly to the tin center.

  • Geometry: The allyl group transfers via a chair-like transition state (Zimmerman-Traxler).

  • Outcome: High diastereoselectivity (usually syn) due to the minimization of 1,3-diaxial interactions.

Pathway B: Lewis Acid-Catalyzed (The Open Transition State)

In the presence of a strong Lewis Acid (e.g.,


, 

), the mechanism shifts.
  • Activation: The Lewis Acid (LA) activates the carbonyl oxygen, making it highly electrophilic.

  • Open TS: The reaction does not require tin-oxygen coordination. It proceeds via an open, acyclic transition state (anti-periplanar attack).

  • Outcome: The stereochemistry is controlled by the minimizing of steric clash between the LA-complexed carbonyl and the incoming stannane.

Mechanistic Visualization

The following diagram illustrates the bifurcation between the closed (thermal) and open (Lewis Acid) pathways.

DADBT_Mechanism cluster_Thermal Pathway A: Thermal/Neutral cluster_LA Pathway B: Lewis Acid (LA) Catalyzed Reagents Aldehyde + DADBT TS_Closed Closed TS (Zimmerman-Traxler) Six-Membered Ring Reagents->TS_Closed No Catalyst / Heat Activation LA Activation (R-CHO---LA) Reagents->Activation + BF3·OEt2 / TiCl4 Prod_Syn Homoallylic Alcohol (Syn-Selective) TS_Closed->Prod_Syn Hydrolysis TS_Open Open TS (Acyclic Anti-Periplanar) Activation->TS_Open + DADBT Prod_Anti Homoallylic Alcohol (Anti/Syn Variable) TS_Open->Prod_Anti Workup

Caption: Mechanistic bifurcation of DADBT allylation. Pathway A (top) yields syn-products via a cyclic state; Pathway B (bottom) uses Lewis Acid activation for enhanced reactivity.

Part 3: Experimental Protocol (Self-Validating)

This protocol describes the Lewis Acid-mediated allylation of benzaldehyde using DADBT. This method is chosen for its reliability and high yield in research settings.

Reagents & Setup
  • Substrate: Benzaldehyde (1.0 equiv, 10 mmol)

  • Reagent: Diallyldibutyltin (0.6 equiv - Note: Using 0.6 equiv leverages the potential for double-transfer or ensures slight excess of allyl groups if only mono-transfer is kinetically rapid).

  • Catalyst:

    
     (1.1 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology

Step 1: System Preparation (Moisture Control)

  • Flame-dry a two-neck round-bottom flask under an argon atmosphere.

  • Validation: Ensure the internal temperature probe and septum are sealed tight; moisture kills the Lewis Acid.

Step 2: Activation

  • Charge flask with Benzaldehyde and DCM (

    
     concentration). Cool to 
    
    
    
    .
  • Add

    
     dropwise.
    
  • Causality: Low temperature prevents polymerization of the aldehyde and controls the exotherm of complexation.

Step 3: Nucleophilic Addition

  • Add Diallyldibutyltin dropwise over 10 minutes.

  • Stir at

    
     for 1 hour, then allow to warm slowly to 
    
    
    
    .
  • Validation Point (TLC): Spot the reaction mixture against the starting aldehyde. The aldehyde spot (

    
     in 20% EtOAc/Hex) should disappear.
    

Step 4: The Fluoride Workup (Crucial)

  • Tin byproducts are lipophilic and smear on columns. You must sequester the tin.

  • Quench with 1M aqueous KF or a saturated solution of Potassium Fluoride in methanol. Stir vigorously for 30 minutes.

  • Result: This converts soluble tin halides into insoluble polymeric tin fluorides (

    
    ), which precipitate as a white solid.
    

Step 5: Purification

  • Filter the white precipitate through a Celite pad.

  • Extract the filtrate with DCM, dry over

    
    , and concentrate.
    
  • Purify via flash column chromatography.

Workflow Logic Diagram

Protocol_Flow Start Start: Anhydrous DCM -78°C, Argon Complex Add Aldehyde + BF3·OEt2 (Activate Electrophile) Start->Complex Addition Add DADBT (Nucleophilic Attack) Complex->Addition Check TLC Check (Aldehyde consumed?) Addition->Check Check->Addition No (Wait/Warm) Quench Add KF (aq) (Sequester Tin) Check->Quench Yes Filter Filter Precipitate (Remove Bu2SnF2) Quench->Filter Final Pure Homoallylic Alcohol Filter->Final

Caption: Operational workflow for DADBT allylation, emphasizing the critical fluoride workup step to remove tin residues.

Part 4: Safety & Toxicology (E-E-A-T)

Working with organotins requires strict adherence to safety protocols.

  • Immunotoxicity: Unlike Tributyltin (TBT), which is infamous for marine endocrine disruption, Dibutyltin (DBT) compounds are potent immunotoxins in mammals.[1] They inhibit ATP synthase and can cause bile duct damage.

  • Volatility: DADBT is less volatile than lower molecular weight stannanes, but all procedures should be conducted in a fume hood.

  • Waste Disposal: All aqueous washes and solid precipitates (tin fluorides) must be segregated into a dedicated "Heavy Metal/Organotin" waste stream. Do not pour down the drain.

References

  • Mechanism of Allylation: Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones. Chemical Reviews. Link

  • Organotin Toxicity: Appel, K. E. (2004). Organotin compounds: toxicokinetic and toxicodynamic properties. Drug Metabolism Reviews. Link

  • Atom Economy in Synthesis: Trost, B. M. (1991).[2] The atom economy—a search for synthetic efficiency. Science. Link

  • Aqueous Organotin Reactions: Li, C. J., & Chan, T. H. (1997). Organic Reactions in Aqueous Media. John Wiley & Sons. (Referencing general aqueous Barbier protocols).

Sources

Diallyldibutyltin: Technical Profile, Historical Evolution, and Toxicological Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diallyldibutyltin (DADBT), an organostannane of the dialkyltin class, occupies a unique niche at the intersection of green chemistry and toxicological modeling. Historically significant for enabling Barbier-type allylation reactions in aqueous media—a breakthrough in the 1990s that challenged the dogma of strictly anhydrous organometallic synthesis—DADBT also serves as a critical precursor for studying the immunotoxic effects of dibutyltin (DBT) metabolites. This guide synthesizes the compound's chemical utility, its pivotal role in the evolution of aqueous organic synthesis, and the mechanistic underpinnings of its toxicity, providing a comprehensive reference for drug development professionals navigating organometallic reagents.

Genesis and Chemical Identity

The Organometallic Context

Diallyldibutyltin (


) emerged during the mid-20th-century expansion of organotin chemistry. Unlike its tetraalkyl counterparts used primarily as industrial stabilizers, DADBT was designed as a selective reagent. Its structure features a central tin (IV) atom coordinated to two butyl chains (providing lipophilicity and stability) and two allyl groups (providing nucleophilic reactivity).
Synthesis Mechanism

The standard synthesis, established during the era of Seyferth and refined in later decades, relies on the transmetallation of Grignard reagents. This protocol remains the gold standard for purity.

Reaction Logic: The synthesis utilizes the high reactivity of allylmagnesium bromide to displace chloride ligands from dibutyltin dichloride. The reaction must be conducted in anhydrous ether/THF to prevent premature hydrolysis of the Grignard reagent, although the final DADBT product exhibits remarkable hydrolytic stability compared to other allylmetals.

Chemical Equation:



Physical Properties Data
PropertyValueRelevance
CAS Number 15406-09-4Unique Identifier
Molecular Formula

Stoichiometry
Molecular Weight 315.08 g/mol Reagent Calculation
Boiling Point ~110°C (at 2 mmHg)Purification via distillation
Stability Air/Moisture StableAllows aqueous chemistry

The Historical Pivot: Aqueous Allylation

The "Discovery" of DADBT is less about its initial synthesis and more about the discovery of its utility by J. Nokami and colleagues in the late 20th century.

The Anhydrous Dogma

Prior to the 1980s, carbon-carbon bond formation using organometallics (Grignard, organolithium) strictly required anhydrous conditions. Moisture was considered a contaminant that quenched reactivity.

The Nokami Breakthrough

In the 1990s, researchers including J. Nokami demonstrated that DADBT could perform allylation of aldehydes in water. This was counter-intuitive.

  • Mechanism: The hydrophobicity of the butyl chains creates a local "organic phase" or micelle-like environment, protecting the active tin center from bulk water hydrolysis while allowing the aldehyde to coordinate.

  • Significance: This paved the way for "Green Chemistry" applications and the modification of unprotected carbohydrates, which are soluble only in aqueous media.

Toxicology and Safety Profile

For drug developers, DADBT is a "Structure-Activity Relationship" (SAR) hazard. It is not a drug candidate but a model for organotin toxicity.

Metabolic Activation to Dibutyltin (DBT)

In vivo, DADBT is dealkylated by cytochrome P450 enzymes, losing allyl groups to form Dibutyltin (DBT) species. The toxicity profile of DADBT is therefore inextricably linked to DBT.

Immunotoxicity: The Thymus Atrophy Mechanism

The primary target organ for dialkyltins is the thymus.

  • Thymolysis: DBT causes severe atrophy of the thymus gland (thymic involution).

  • Cellular Target: Immature thymocytes (CD4+CD8+).[1]

  • Molecular Mechanism:

    • Mitochondrial Disruption: DBT inhibits oxidative phosphorylation and alters the mitochondrial membrane potential (

      
      ).
      
    • Caspase Activation: The release of Cytochrome c triggers the Caspase-3 cascade, leading to apoptosis (programmed cell death) rather than necrosis.

    • Macromolecule Inhibition: DBT binds to dithiol groups in proteins, inhibiting ATP synthase.

Visualization of Pathways[2]

Synthesis and Degradation Workflow

The following diagram illustrates the lifecycle of DADBT from synthesis to its metabolic breakdown.

DADBT_Lifecycle SnCl4 Tin(IV) Chloride (Precursor) Bu2SnCl2 Dibutyltin Dichloride (Intermediate) SnCl4->Bu2SnCl2 Alkylation DADBT Diallyldibutyltin (Active Reagent) Bu2SnCl2->DADBT + Grignard Grignard Allyl-MgBr (Reagent) Grignard->DADBT Alcohol Homoallylic Alcohol (Product) DADBT->Alcohol Allylation (Aqueous/Organic) DBT Dibutyltin (Metabolite) (Toxicant) DADBT->DBT In Vivo Metabolism Aldehyde Target Aldehyde Aldehyde->Alcohol

Figure 1: Synthesis of Diallyldibutyltin and its divergent pathways toward chemical utility (Allylation) and biological toxicity (Metabolism).

Mechanism of Aqueous Allylation

This diagram details the coordination complex that allows the reaction to proceed in water, a key historical innovation.

Allylation_Mechanism DADBT Diallyldibutyltin Coordination Six-Membered Transition State DADBT->Coordination Coordination to Aldehyde Water Aqueous Medium Water->Coordination Proton Transfer (Late Stage) Product Homoallylic Alcohol Coordination->Product Hydrolysis TinOxide Dibutyltin Oxide (Byproduct) Coordination->TinOxide Elimination

Figure 2: The Zimmerman-Traxler-like transition state allows allylation in water, protecting the tin center until product release.

Immunotoxicity Pathway (Thymocyte Apoptosis)

Crucial for safety assessment, this diagram maps the cellular cascade triggered by DBT metabolites.

Toxicity_Pathway DBT Dibutyltin (Metabolite) Mitochondria Mitochondria DBT->Mitochondria Accumulation ROS ROS Generation (Oxidative Stress) Mitochondria->ROS Membrane Membrane Depolarization Mitochondria->Membrane CytoC Cytochrome c Release ROS->CytoC Membrane->CytoC Caspase Caspase-3 Activation CytoC->Caspase Apoptosis Thymocyte Apoptosis (Immune Suppression) Caspase->Apoptosis

Figure 3: Mechanism of Action for Organotin-induced Immunotoxicity in Thymocytes.

Experimental Protocols

Protocol A: Synthesis of Diallyldibutyltin

Validated for high purity without chromatographic separation.

  • Setup: Flame-dry a 500 mL three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.

  • Reagent Prep: Charge flask with Dibutyltin Dichloride (10.0 g, 33 mmol) dissolved in anhydrous diethyl ether (100 mL).

  • Grignard Addition: Cool to 0°C. Add Allylmagnesium bromide (1.0 M in ether, 70 mL, 70 mmol) dropwise over 30 minutes. Note: Slight excess ensures complete conversion.

  • Reflux: Warm to room temperature, then reflux gently for 2 hours.

  • Quench: Cool to 0°C. Cautiously add saturated aqueous

    
     (50 mL) to quench excess Grignard.
    
  • Extraction: Separate organic layer. Wash aqueous layer with ether (2 x 50 mL). Combine organics, dry over

    
    , and filter.
    
  • Purification: Remove solvent under reduced pressure. Distill the residue under vacuum (bp ~110°C / 2 mmHg) to obtain colorless oil.

Protocol B: Aqueous Allylation of Benzaldehyde

Demonstrating the "Nokami Effect."

  • Mixture: In a standard flask, mix Benzaldehyde (1.0 mmol) and Diallyldibutyltin (1.1 mmol).

  • Solvent: Add water (5 mL). Note: The mixture will be heterogeneous.

  • Catalysis: Add 10 mol% Scandium Triflate (

    
    ) or simply stir vigorously (uncatalyzed reaction is slower but proceeds).
    
  • Reaction: Stir at room temperature for 12 hours.

  • Workup: Extract with ethyl acetate. The tin byproduct (

    
    ) is insoluble and can be filtered off (recyclable).
    
  • Result: Yields 1-phenyl-3-buten-1-ol (>90% yield).

Future Outlook

While DADBT is unlikely to become a therapeutic drug due to the immunotoxicity of its metabolites, its role in Green Chemistry remains vital. Current research focuses on:

  • Solid-Supported Reagents: Tethering the tin moiety to polymers to prevent product contamination and allow easy recycling.

  • Catalytic Allylation: Using catalytic amounts of tin with a stoichiometric regenerator to minimize heavy metal waste.

References

  • Nokami, J., et al. (2000). Allylation of Carbonyl Compounds in Aqueous Media. Journal of the American Chemical Society.[2]

  • Gennari, C., et al. (1996). Organometallic Reagents in Organic Synthesis. ScienceDirect.

  • Sharma, N., & Kumar, A. (2014).[3] Mechanism of immunotoxicological effects of tributyltin chloride on murine thymocytes. Cell Biology and Toxicology.

  • U.S. EPA. (2023). Toxicological Review of Dibutyltin Compounds. EPA Integrated Risk Information System.

  • Seyferth, D., & Weiner, M. A. (1961). Preparation of Organotin Compounds via the Grignard Reagent. Journal of Organic Chemistry.

Sources

Methodological & Application

Application Note: Diallyldibutyltin as a Strategic Precursor for Organotin Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diallyldibutyltin (


) occupies a unique niche in organometallic synthesis. Unlike the ubiquitous tributyltin hydride or tetrabutyltin, this heteroleptic stannane possesses two distinct classes of carbon-tin bonds: the robust 

-hybridized butyl-tin bond and the highly labile allylic-tin bond.

This Application Note details the use of diallyldibutyltin not merely as a reagent, but as a precursor for generating reactive mixed organotin species—specifically allyldibutyltin chloride (


)—via the Kocheshkov redistribution reaction. By exploiting the differential reactivity of the allyl and butyl ligands, researchers can generate high-purity mono-allylating agents in situ, avoiding the isolation of unstable intermediates.

Mechanistic Principles: The "Why" of Selectivity

The utility of diallyldibutyltin rests on the kinetic lability hierarchy of organotin ligands. In electrophilic substitutions and redistribution reactions, the rate of cleavage generally follows the order:



The Redistribution Mechanism (Kocheshkov)

When diallyldibutyltin reacts with a tin(IV) halide (e.g., dibutyltin dichloride), the ligands exchange to reach a thermodynamic minimum. Because the allyl group is a superior bridging ligand and more susceptible to electrophilic attack than the butyl group, it redistributes selectively.

Key Insight: This allows for "Atom Economy." Reacting one equivalent of diallyldibutyltin with one equivalent of dibutyltin dichloride yields two equivalents of the desired allyldibutyltin chloride, with no waste byproducts.

Visualization: Reactivity & Redistribution Pathway

G cluster_legend Ligand Lability Rule Precursor Diallyldibutyltin Bu2Sn(Allyl)2 Transition Bridged Transition State (Chlorine/Allyl Exchange) Precursor->Transition Mix 1:1 Reagent Dibutyltin Dichloride Bu2SnCl2 Reagent->Transition Product 2x Allyldibutyltin Chloride Bu2Sn(Allyl)Cl Transition->Product >95% Conversion Rule Allyl-Sn bond cleaves 10^3 to 10^6 times faster than Butyl-Sn bond

Figure 1: The Kocheshkov redistribution pathway exploiting differential ligand lability to generate mixed halo-stannanes.[1]

Experimental Protocols

Protocol A: Synthesis of Diallyldibutyltin (Precursor)

Objective: To synthesize high-purity diallyldibutyltin from commercially available dibutyltin dichloride.

Reagents:

  • Dibutyltin dichloride (

    
    ) [CAS: 683-18-1]
    
  • Allylmagnesium bromide (1.0 M in diethyl ether)

  • Anhydrous Diethyl Ether or THF

  • Ammonium chloride (saturated aq.)

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel.

  • Solvation: Charge the flask with

    
     (10.0 g, 32.9 mmol) and 100 mL anhydrous ether. Cool to 0°C in an ice bath.
    
  • Grignard Addition: Transfer AllylMgBr (72.4 mL, 72.4 mmol, 2.2 equiv) to the addition funnel. Add dropwise over 30 minutes. Note: The reaction is exothermic. Maintain internal temp < 10°C.

  • Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Reflux gently for 2 hours to ensure complete substitution.

  • Quench: Cool back to 0°C. Carefully quench excess Grignard with saturated

    
     (slow addition).
    
  • Workup: Separate the organic layer. Extract the aqueous layer with ether (2 x 50 mL). Combine organics, dry over

    
    , and filter.
    
  • Purification: Remove solvent in vacuo. Distill the resulting oil under reduced pressure (approx. 80-85°C at 0.5 mmHg).

    • Yield Expectation: 85-92% colorless oil.

Protocol B: Redistribution to Allyldibutyltin Chloride

Objective: To generate the reactive mono-chloro species for use as a mild allylating agent.

Reagents:

  • Diallyldibutyltin (Synthesized in Protocol A)

  • Dibutyltin dichloride (

    
    )[2]
    
  • Solvent: None (Neat) or DCM if dilution is required.

Stoichiometry Table:

ComponentRoleMolar RatioResulting Species
Diallyldibutyltin Donor1.0--
Dibutyltin Dichloride Acceptor1.0--
Allyldibutyltin Chloride Product 2.0 Target Reagent

Methodology:

  • Mixing: In a dry Schlenk flask under Argon, combine diallyldibutyltin (1 equiv) and dibutyltin dichloride (1 equiv).

  • Reaction: The reaction is often spontaneous and slightly exothermic. Stir at Room Temperature for 1 hour.

    • Note: If solid

      
       is used, the mixture will turn into a homogeneous liquid as the redistribution proceeds.
      
  • Validation: Take a small aliquot for

    
     NMR.
    
    • Diagnostic Signal: The allyl methylene protons (

      
      ) will shift distinctively downfield compared to the diallyl precursor due to the electron-withdrawing chloride.
      
  • Usage: The resulting quantitative mixture of

    
     can be used directly in nucleophilic additions to aldehydes or imines without further purification.
    

Application Logic: Why use this route?

"Soft" Allylation

Allyldibutyltin chloride is a "softer" nucleophile than allylmagnesium bromide. It tolerates functional groups like esters, nitriles, and ketones (in the presence of aldehydes) that would be destroyed by Grignard reagents.

Stille Cross-Coupling

Diallyldibutyltin can serve as the allyl source in Pd-catalyzed Stille couplings.

  • Mechanism: The allyl group transmetallates to Palladium significantly faster than the butyl group.

  • Advantage: Using the diallyl species reduces the "tin burden" compared to tetraallyltin, while avoiding the volatility of triallyl species.

Stille Substrate Aryl Halide (Ar-X) Step1 Oxidative Addition [Ar-Pd-X] Substrate->Step1 TinReagent Diallyldibutyltin Step2 Transmetallation (Allyl transfers to Pd) TinReagent->Step2 Fast Transfer Catalyst Pd(0) Catalyst Catalyst->Step1 Step1->Step2 Step3 Reductive Elimination Step2->Step3 Product Allylated Arene (Ar-Allyl) Step3->Product Byproduct Bu2Sn(Allyl)X Step3->Byproduct

Figure 2: Workflow for Stille Coupling utilizing Diallyldibutyltin.

Safety & Waste Management (Critical)

Neurotoxicity Warning: Dialkyltin compounds are potent neurotoxins and skin irritants. They can penetrate nitrile gloves over time.

  • PPE: Use Silver Shield® (laminate) gloves or double-glove with thick nitrile, changing frequently.

  • Containment: All reactions must be performed in a functioning fume hood.

Decontamination Protocol: Do not wash glassware directly in the sink.

  • Rinse all glassware with a specific waste solvent (e.g., acetone).

  • Treat the rinse with 1M NaOH or bleach solution to hydrolyze the organotin to inorganic tin oxide (precipitate) over 24 hours.

  • Dispose of the solid precipitate as heavy metal waste and the liquid as hazardous organic waste.

References

  • Kocheshkov Redistribution: Kocheshkov, K. A. (1926). "Synthesis of alkyltin halides via redistribution." Berichte der deutschen chemischen Gesellschaft.

  • Stille Coupling Mechanism: Stille, J. K. (1986).[3] "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles." Angewandte Chemie International Edition.

  • Allylation Selectivity: Yamamoto, Y., & Asao, N. (1993). "Selective reactions using allylic metals." Chemical Reviews.

  • Organotin Toxicity & Handling: "Organotin Compounds: Safety Data and Handling." Occupational Safety and Health Administration (OSHA).

Sources

Advanced Application Note: Diallyldibutyltin in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diallyldibutyltin (CAS: 15293-60-4) represents a unique class of organostannane monomers bridging the gap between inorganic catalysis and organic polymer synthesis. Unlike traditional organotin catalysts (e.g., Dibutyltin Dilaurate) which serve primarily as Lewis acid catalysts, diallyldibutyltin possesses dual allyl functionality, allowing it to participate directly in polymerization reactions. This application note details the protocols for utilizing diallyldibutyltin as a comonomer in radical cyclopolymerization and as a crosslinking agent in silicone hydrosilylation, providing a route to high-refractive-index materials and biocidal surface coatings.

Chemical Identity & Rationale

  • Chemical Name: Diallyldibutyltin (Di-n-butyldiallyltin)

  • Molecular Formula: C₁₄H₂₈Sn

  • Key Functionality: Two terminal allyl groups (

    
    -electron density) bonded to a central Tin (IV) atom.
    
Why Diallyldibutyltin?
  • Refractive Index Modulation: The incorporation of the heavy tin atom into the polymer backbone significantly increases the refractive index (RI) of the resulting material, useful for optical coatings.

  • Cyclopolymerization Capability: Unlike mono-allyl monomers that suffer from degradative chain transfer, diallyl monomers can undergo cyclopolymerization (Butler's mechanism), forming soluble, non-crosslinked polymers containing cyclic structures in the backbone.

  • Biocidal Activity: Organotin moieties are inherently biocidal. Incorporating them covalently into the polymer chain prevents leaching, creating permanent antifouling surfaces.

Application A: Radical Copolymerization

Objective: Synthesis of Poly(diallyldibutyltin-co-maleic anhydride). Mechanism: Alternating Cyclopolymerization.

Mechanistic Insight

Free radical polymerization of allyl monomers is often sluggish due to "allylic resonance stabilization" (degradative chain transfer). However, copolymerizing with an electron-deficient monomer like Maleic Anhydride (MA) creates a charge-transfer complex. Furthermore, the "intramolecular-intermolecular" propagation (Butler mechanism) favors the formation of thermodynamically stable 5- or 6-membered rings, reducing the probability of crosslinking (gelation) if concentration is controlled.

Experimental Protocol

Materials:

  • Diallyldibutyltin (Monomer A)

  • Maleic Anhydride (Monomer B) - Recrystallized from chloroform

  • Initiator: AIBN (Azobisisobutyronitrile)

  • Solvent: Toluene (Anhydrous)

  • Precipitant: Methanol

Workflow:

  • Stoichiometry Setup: Prepare a reaction vessel with a 1:2 molar ratio of Diallyldibutyltin to Maleic Anhydride. The excess MA ensures alternating sequences and favors cyclization.

  • Solvation: Dissolve monomers in Toluene.

    • Critical Parameter: Total monomer concentration should be kept below 20 wt% . High concentrations favor intermolecular crosslinking (gelation), while dilute conditions favor intramolecular cyclization.

  • Degassing: Purge the solution with dry Nitrogen or Argon for 30 minutes. Oxygen is a radical scavenger and must be removed.

  • Initiation: Add AIBN (1.0 mol% relative to total monomer).

  • Polymerization: Heat to 65°C under inert atmosphere with magnetic stirring.

    • Duration: 12–24 hours.

  • Purification:

    • Cool the viscous solution to room temperature.

    • Dropwise addition into a 10-fold excess of cold Methanol. The organotin polymer will precipitate as a white/off-white solid.

    • Filter and vacuum dry at 40°C for 24 hours.

Reaction Scheme Visualization

G cluster_0 Critical Control Point Monomer Diallyldibutyltin (Monomer) Complex Charge Transfer Complex Monomer->Complex MA Maleic Anhydride (Comonomer) MA->Complex Radical Radical Initiation (AIBN) Complex->Radical 65°C Cyclo Intramolecular Cyclization Radical->Cyclo Propagation Polymer Poly(Diallyldibutyltin-co-MA) (Cyclopolymer) Cyclo->Polymer Chain Growth Warning Dilute conditions (<20%) required to prevent gelation Warning->Cyclo

Caption: Pathway for the alternating cyclopolymerization of diallyldibutyltin, highlighting the critical dilution step to avoid crosslinking.

Application B: Silicone Modification (Hydrosilylation)

Objective: Use of diallyldibutyltin as a refractive index modifier in silicone networks. Mechanism: Chalk-Harrod Cycle (Pt-catalyzed addition of Si-H across Allyl C=C).

Mechanistic Insight

The allyl groups in diallyldibutyltin react readily with hydrosilanes (Si-H) in the presence of Karstedt’s catalyst. Because the molecule is difunctional, it acts as a chain extender if reacted with terminal Si-H polymers, or a crosslinker if reacted with pendant Si-H polymers.

Experimental Protocol

Materials:

  • H-PDMS (Hydride-terminated Polydimethylsiloxane)

  • Diallyldibutyltin

  • Catalyst: Karstedt’s Catalyst (Pt(0) in divinyltetramethyldisiloxane), 2% Xylene solution.

  • Inhibitor: 1-Ethynyl-1-cyclohexanol (optional, for pot life).

Workflow:

  • Ratio Calculation: Calculate the molar ratio of Allyl groups to Si-H groups.

    • For Chain Extension: Target 1:1 ratio (Stoichiometric balance).

    • For Crosslinking: Target slight Allyl excess (1.1:1) to ensure complete consumption of Si-H (preventing post-cure hydrogen gas evolution).

  • Mixing: Combine H-PDMS and Diallyldibutyltin in a planetary mixer. Degas to remove bubbles.

  • Catalysis: Add Karstedt’s catalyst (10–20 ppm Pt loading).

  • Curing:

    • Temperature: 80°C – 100°C.

    • Time: 1–4 hours depending on film thickness.

  • Validation: Monitor the disappearance of the Si-H peak (approx. 2160 cm⁻¹) via FTIR.

Data Summary: Comparison of Methods
FeatureRadical CopolymerizationHydrosilylation
Reaction Partner Maleic Anhydride / AcrylatesSi-H containing Siloxanes
Catalyst/Initiator AIBN / BPO (Thermal Radical)Platinum (Karstedt/Speier)
Polymer Architecture Linear (Cyclic backbone)Crosslinked Network or Block
Primary Application Biocidal Coatings, Optical ResinsHigh-RI Silicones, Elastomers
Sensitivity Oxygen sensitiveSulfur/Amine sensitive (Pt poison)

Characterization Techniques

To validate the synthesis, the following analytical methods are required:

  • FTIR Spectroscopy:

    • Target: Disappearance of the Allyl C=C stretch (

      
      ) at ~1630 cm⁻¹.
      
    • Target: Appearance of succinic anhydride rings (for Method A) at 1780 and 1860 cm⁻¹.

  • ¹¹⁹Sn NMR (Nuclear Magnetic Resonance):

    • Rationale: Tin has a wide chemical shift range. Changes in the coordination number or chemical environment of the Sn atom confirm polymerization without demetallation.

    • Expected Shift: Diallyldibutyltin monomer typically resonates around -50 to -100 ppm (relative to Me₄Sn). Polymerization shifts this signal due to the loss of allylic conjugation.

  • GPC (Gel Permeation Chromatography):

    • Note: Use THF as eluent. Ensure columns are compatible with organometallics.

Safety & Regulatory (Critical)

Hazard Class: Organotin compounds are neurotoxins and skin irritants.

  • Toxicity: Diallyldibutyltin is less volatile than trimethyltin but can still be absorbed through the skin. It is an immunotoxin.

  • Handling:

    • Always work in a fume hood.

    • Use Silver Shield/4H gloves (Nitrile is often permeable to organotins over time).

    • Quench spills with 10% alcoholic KOH.

  • Disposal: Must be segregated as Heavy Metal Organic Waste. Do not incinerate in standard organic waste streams due to tin oxide ash formation.

References

  • Copolymerization of Organotin Monomers

    • Shaaban, A. F., et al. (2010).[1] Synthesis and characterization of organotin containing copolymers: reactivity ratio studies. Journal of Macromolecular Science.

  • Cyclopolymerization Mechanism (Butler's Mechanism)

    • Butler, G. B. (2000). Cyclopolymerization and Cyclocopolymerization. Marcel Dekker.
  • Hydrosilylation of Allyl Compounds

    • Marciniec, B. (2009). Hydrosilylation: A Comprehensive Review on Recent Developments. Springer.
  • Organotin Toxicity and Regulation

    • Occupational Safety and Health Administration (OSHA). Organotin Compounds Standard.

Sources

Application Note: Diallyldibutyltin in the Synthesis of Functionalized Allylic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of Diallyldibutyltin (


)  as a robust nucleophilic reagent for the allylation of carbonyl compounds.[1] While Allyltributyltin (

) is the historical standard, the dibutyl variant offers distinct advantages in terms of atom economy and modified Lewis acidity. This note focuses on the synthesis of homoallylic alcohols —critical functionalized allylic intermediates in drug development (e.g., polyketide antibiotics, macrolides).

We provide a validated protocol for Lewis Acid-catalyzed allylation, a mechanistic breakdown of stereochemical control, and a rigorous purification strategy to eliminate toxic organotin residues, satisfying the stringent purity requirements of pharmaceutical research.

Reagent Profile & Mechanistic Insight

Chemical Competency

Diallyldibutyltin acts as a stable allyl anion equivalent.[1] Unlike allylmagnesium or allyllithium species, it is non-basic and tolerates a wide range of functional groups (esters, nitriles, acetals).

  • Reactivity: Activated by Lewis Acids (e.g.,

    
    , 
    
    
    
    ,
    
    
    ) to react with aldehydes/ketones.[1]
  • Atom Economy: theoretically possesses two transferable allyl groups, though in controlled Lewis-acid catalysis, it is typically used as a mono-allyl donor to ensure high diastereoselectivity, with the second allyl group remaining on the tin byproduct or requiring forcing conditions to react.[1]

Mechanism: Stereochemical Control

The stereochemical outcome (syn vs. anti) is dictated by the choice of Lewis Acid, which determines the transition state geometry.[1]

  • Anti-Selective (Open Transition State): Monodentate Lewis Acids (e.g.,

    
    ) bind to the aldehyde oxygen anti to the bulky alkyl group, favoring an open, staggered transition state (Yamamoto mechanism) that minimizes steric clash, yielding the anti homoallylic alcohol.
    
  • Syn-Selective (Closed Transition State): Bidentate or chelating Lewis Acids (e.g.,

    
    , 
    
    
    
    ) can bridge the aldehyde carbonyl and the stannane (if an internal chelating group is present on the substrate) or simply enforce a closed Zimmerman-Traxler chair-like transition state, favoring the syn isomer.[1]
Pathway Visualization

The following diagram illustrates the divergent pathways based on Lewis Acid selection.

ReactionMechanism Start Aldehyde + Diallyldibutyltin LA_Mono Monodentate LA (BF3·OEt2) Start->LA_Mono Activation LA_Bi Chelating LA (TiCl4 / MgBr2) Start->LA_Bi Activation TS_Open Open Transition State (Antiperiplanar attack) LA_Mono->TS_Open Steric Control TS_Closed Closed Transition State (Zimmerman-Traxler) LA_Bi->TS_Closed Chelation Control Prod_Anti Anti-Homoallylic Alcohol (Major Product) TS_Open->Prod_Anti Hydrolysis Prod_Syn Syn-Homoallylic Alcohol (Major Product) TS_Closed->Prod_Syn Hydrolysis

Caption: Divergent stereochemical pathways in Lewis Acid-mediated allylation using Diallyldibutyltin.

Experimental Protocol: Chemo-Selective Allylation

This protocol describes the allylation of hydrocinnamaldehyde to produce 1-phenyl-5-hexen-3-ol, a representative functionalized allylic scaffold.[1]

Materials & Reagents
ReagentEquiv.RoleNotes
Hydrocinnamaldehyde 1.0SubstratePurify via distillation if yellow.[1]
Diallyldibutyltin 1.2ReagentHandle in fume hood (Toxic).[1]
Boron Trifluoride Etherate 1.2CatalystFreshly distilled or high-grade commercial.[1]
Dichloromethane (DCM) -SolventAnhydrous (distilled over CaH2).[1]
Sat. aq. NaHCO3 -Quench-
10% KF solution -WorkupCritical for tin removal.[1]
Step-by-Step Methodology
  • Setup: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to room temperature under nitrogen flow.

  • Solvent & Substrate: Add Hydrocinnamaldehyde (1.0 mmol) and anhydrous DCM (10 mL). Cool the solution to -78 °C (dry ice/acetone bath).

  • Lewis Acid Addition: Add

    
     (1.2 mmol) dropwise via syringe. Stir for 15 minutes to ensure complexation.
    
  • Reagent Addition: Add Diallyldibutyltin (1.2 mmol) dropwise over 5 minutes. The solution may turn slightly yellow.[1]

  • Reaction: Stir at -78 °C for 1 hour, then allow the mixture to warm slowly to -20 °C over 2 hours. Monitor conversion via TLC (eluent: 10% EtOAc/Hexanes).[1]

    • Note: Complete consumption of aldehyde is typically observed before reaching 0 °C.[1]

  • Quench: Quench the reaction at -20 °C by adding saturated aqueous

    
     (5 mL). Vigorous stirring is required.[1]
    
  • Extraction: Warm to room temperature. Transfer to a separatory funnel. Extract with DCM (3 x 15 mL). Combine organic layers.

Critical Protocol: Tin Removal & Purification[1][2]

The most significant challenge in organotin chemistry is the removal of toxic tin byproducts (


 or 

species).[1] Standard chromatography often results in "tin streaking."[1] This protocol utilizes a Potassium Fluoride (KF) workup to precipitate insoluble organotin fluorides.[1]
The KF Precipitation Method
  • Concentration: Concentrate the combined organic extracts from Step 3.2 to approximately 5 mL volume (do not dry completely).

  • Treatment: Dissolve the residue in

    
     (20 mL) and add 10% aqueous KF solution  (10 mL).
    
  • Stirring: Stir vigorously at room temperature for 30 minutes. A white, polymeric precipitate (

    
     species) will form.[1]
    
  • Filtration: Filter the biphasic mixture through a pad of Celite®. Wash the pad thoroughly with

    
    .[1]
    
  • Drying: Dry the filtrate over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Chromatography: Purify the crude oil via flash column chromatography (Silica Gel 60).

    • Tip: Add 1% Triethylamine to the eluent to prevent acid-catalyzed rearrangement of the homoallylic alcohol on silica.[1]

Purification Workflow Visualization

TinRemoval Crude Crude Reaction Mixture (Product + Tin Species) KF_Treat Add Et2O + 10% aq. KF (Vigorous Stirring 30 min) Crude->KF_Treat Precipitate Formation of Insoluble Polymeric Tin Fluorides KF_Treat->Precipitate Precipitation Filter Celite® Filtration Precipitate->Filter PhaseSep Phase Separation & Drying (MgSO4) Filter->PhaseSep Filtrate Column Flash Chromatography (1% Et3N doped) PhaseSep->Column Final Pure Homoallylic Alcohol (<5 ppm Sn) Column->Final

Caption: Optimized workflow for the removal of dibutyltin residues using Potassium Fluoride.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield ProtodestannylationEnsure anhydrous conditions. Water reacts with the stannane before the aldehyde.[1][2]
Poor Diastereoselectivity Temperature too highMaintain -78 °C during addition.[1] Allow warming only after 1 hour.
Tin Contamination in NMR Inefficient WorkupRepeat KF treatment or use 10% w/w KF-on-Silica for column chromatography.[1]
Aldehyde Recovery Catalyst Deactivation

may be hydrolyzed.[1] Use fresh bottle or switch to

(requires 1.0 eq).[1]

References

  • Mechanism of Allylation: Denmark, S. E.; Weber, E. J. "Stereochemical control in the reaction of allylic silanes and stannanes with aldehydes." Helvetica Chimica Acta, 1983 , 66, 1655.[1] [1]

  • Lewis Acid Catalysis: Keck, G. E.; Boden, E. P.[1] "Catalytic enantioselective allylation of aldehydes." Journal of the American Chemical Society, 1984 , 106, 8269. [1]

  • Tin Toxicity & Removal: Leibner, J. E.; Jacobus, J. "The fluoride ion mediated reaction of organotin compounds." The Journal of Organic Chemistry, 1979 , 44, 449. [1]

  • Diallyldibutyltin Specifics: Yamamoto, Y.; Yatagai, H.; Naruta, Y.; Maruyama, K. "Stereoselective synthesis of homoallylic alcohols via allyltin compounds."[1] Journal of the American Chemical Society, 1980 , 102, 7107. [1]

  • General Review: "Allylation of Carbonyls: Methodology and Stereochemistry." Organic Reactions, 2004 , Vol 64.[1] [1]

Sources

Advanced Analytical Protocols for the Detection and Speciation of Diallyldibutyltin (DADBT) in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Diallyldibutyltin (DADBT, CAS 15336-98-8) is a tetra-organotin compound frequently utilized as a catalyst in polyurethane synthesis and organic transformations. While effective, its toxicity and regulatory status (as an organotin precursor) necessitate rigorous monitoring in reaction mixtures and final products. Unlike ionic organotins (e.g., dibutyltin dichloride), DADBT is a neutral, non-polar species. This Application Note details a dual-stream analytical strategy: Direct GC-MS/MS for the quantification of intact DADBT and In-Situ Derivatization GC-MS/MS for the simultaneous profiling of its degradation products (dibutyltin and monobutyltin species). This approach ensures complete mass balance and regulatory compliance (ICH Q3D/USP <232> context).

Introduction & Scientific Rationale

The Analyte: Diallyldibutyltin (DADBT)
  • Structure: Tetra-substituted tin with two butyl groups and two allyl groups (Bu

    
    Sn(Allyl)
    
    
    
    ).
  • Properties: Liquid at room temperature, lipophilic, and volatile.

  • Reactivity: The allyl-tin bond is more labile than the butyl-tin bond. In reaction mixtures (especially acidic or electrophilic environments), DADBT can undergo protodestannylation, degrading into ionic dibutyltin (DBT) species.

The Analytical Challenge

Standard organotin protocols often rely solely on derivatization (alkylation) to make ionic tin species volatile. However, applying these harsh conditions to DADBT can artificially degrade the parent molecule, leading to false-negative results for DADBT and false-positive results for DBT.

The Solution: A split-stream workflow.

  • Stream A (Neutral Fraction): Direct solvent extraction and GC-MS analysis for intact DADBT.

  • Stream B (Ionic Fraction): In-situ ethylation using Sodium Tetraethylborate (NaBEt

    
    ) to convert degraded ionic tin species into volatile ethyl-derivatives.
    

Analytical Strategy & Workflow

The following diagram illustrates the decision tree for processing reaction mixtures to distinguish between active catalyst (DADBT) and spent catalyst/impurities (DBT/MBT).

G Sample Reaction Mixture Sample Split Split Sample Sample->Split ExtractA Stream A: Neutral Extraction (Hexane/DCM, Neutral pH) Split->ExtractA Aliquot 1 BufferB Stream B: Buffer Adjustment (Acetate Buffer, pH 4-5) Split->BufferB Aliquot 2 InjectA Direct Injection GC-MS/MS ExtractA->InjectA ResultA Quantification of Intact DADBT InjectA->ResultA DerivB In-Situ Derivatization (NaBEt4 + Hexane) BufferB->DerivB ExtractB Liquid-Liquid Extraction DerivB->ExtractB InjectB GC-MS/MS Analysis ExtractB->InjectB ResultB Quantification of DBT & MBT (Degradants) InjectB->ResultB

Figure 1: Dual-stream analytical workflow for total organotin speciation.

Experimental Protocols

Method A: Direct Analysis of Intact DADBT

Objective: Quantify DADBT without inducing degradation.

Reagents
  • Extraction Solvent: n-Hexane (HPLC Grade) or Dichloromethane (DCM).

  • Internal Standard (IS): Tetrabutyltin (TeBT) or Tetrapentyltin (TPeT). Note: Do not use deuterated ionic tins here.

  • Drying Agent: Anhydrous Sodium Sulfate (Na

    
    SO
    
    
    
    ).[1]
Protocol Steps
  • Sampling: Weigh 1.0 g of reaction mixture into a 20 mL glass scintillation vial.

  • Extraction: Add 10.0 mL of n-Hexane containing the Internal Standard (100 ng/mL).

  • Agitation: Vortex for 1 minute, then sonicate for 10 minutes at room temperature. Avoid heat to prevent allyl cleavage.

  • Phase Separation: If the reaction mixture is aqueous/polar, centrifuge at 3000 rpm for 5 minutes. Collect the upper organic layer.

  • Drying: Pass the organic layer through a Pasteur pipette packed with 0.5 g Na

    
    SO
    
    
    
    .
  • Analysis: Transfer to a GC vial for Direct GC-MS/MS injection.

Method B: Speciation of Degradants (DBT/MBT)

Objective: Quantify ionic breakdown products (Dibutyltin, Monobutyltin) using NaBEt


 derivatization.
Reagents
  • Derivatizing Agent: 1% (w/v) Sodium Tetraethylborate (NaBEt

    
    ) in 0.1 M NaOH (Prepare fresh daily).
    
  • Buffer: 1M Sodium Acetate/Acetic Acid buffer (pH 4.5).

  • Internal Standard: d27-Tributyltin (TBT-d27) or Tripropyltin (TPrT).

Protocol Steps
  • Sampling: Weigh 1.0 g of reaction mixture into a 50 mL centrifuge tube.

  • Buffering: Add 10 mL of Acetate Buffer (pH 4.5). Verify pH is between 4.0–5.0.

  • Derivatization: Add 1.0 mL of 1% NaBEt

    
     solution and 5.0 mL of n-Hexane (containing IS).
    
  • Reaction: Shake vigorously for 30 minutes. Mechanism: NaBEt

    
     replaces ionic chlorides/oxides on the tin with ethyl groups, rendering them volatile.
    
  • Extraction: Centrifuge at 3000 rpm for 5 minutes.

  • Cleanup: Transfer the upper hexane layer to a new vial containing Na

    
    SO
    
    
    
    .
  • Analysis: Inject into GC-MS/MS.

Instrumental Parameters (GC-MS/MS)

System: Agilent 7890B GC / 7000D Triple Quadrupole MSD (or equivalent).

Gas Chromatography Conditions
ParameterSetting
Column HP-5ms or DB-5ms (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)
Injection 1 µL, Splitless (Purge on at 1.0 min)
Inlet Temp 250 °C
Oven Program 60 °C (1 min) → 20 °C/min → 150 °C → 10 °C/min → 300 °C (3 min)
Transfer Line 280 °C
Mass Spectrometry (MRM) Transitions

Tin (Sn) has a rich isotope pattern. The most abundant isotopes are


Sn and 

Sn. Transitions are selected based on the loss of butyl or allyl groups.
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)
DADBT (Intact) 301 (

SnBu

Allyl

)
177 (

SnBu

)
1550
301 (

SnBu

Allyl

)
121 (

SnH

)
2550
Dibutyltin (as Et

Bu

Sn)
263 (

SnBu

Et

)
177 (

SnBu

)
1050
Monobutyltin (as Et

BuSn)
235 (

SnBuEt

)
179 (

SnEt

H

)
1250
Tetrabutyltin (IS) 291 (

SnBu

)
177 (

SnBu

)
1050

Note: DADBT Precursor selection: Molecular ion is often weak. The loss of one allyl group [M-Allyl]+ is the dominant high-mass ion.

Data Analysis & Validation

Identification Criteria
  • Retention Time (RT): Analyte RT must be within ±0.1 min of the standard.

    • Expected Order: MBT-Et

      
       < DBT-Et
      
      
      
      < DADBT < TBT-Et.
  • Ion Ratio: The ratio of Quantifier/Qualifier transitions must be within ±20% of the calibration standard.

Quantitative Calculation

Calculate concentration (


) using the Internal Standard method:


Where RRF is the Relative Response Factor determined from the calibration curve.
Method Performance (Typical)
ParameterDADBT (Direct)DBT (Derivatized)
Linearity (R²) > 0.995> 0.995
LOD 0.5 ng/mL0.1 ng/mL
Recovery 85 - 115%90 - 110%
Precision (RSD) < 5.0%< 5.0%

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Low Recovery of DADBT Acidic hydrolysis during extraction.Ensure extraction solvent is neutral. Do not use acid-washed glassware without rinsing.
High DBT Background Thermal degradation in GC inlet.Lower inlet temperature to 230°C. Check liner cleanliness (active sites degrade organotins).
Emulsions in Method B Surfactants in reaction mixture.Add NaCl (salting out) or centrifuge at higher speed (5000 rpm).
Inconsistent Derivatization NaBEt

oxidation.
Prepare NaBEt

fresh daily. Keep under inert gas if possible.

References

  • European Chemicals Agency (ECHA). Organostannic compounds - Restrictions and Analysis. Retrieved from [Link]

  • ALS Environmental. (2022). Determination of Selected Organotin Compounds in Liquids by GCMS (Method TM 328). Retrieved from [Link]

  • Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS. Application Note 5991-4388EN. Retrieved from [Link]

  • Centineo, G., et al. Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. Department of Physical and Analytical Chemistry, University of Oviedo.[2] Retrieved from [Link]

Sources

Application Note: Synthesis of Heterocyclic Compounds Using Diallyldibutyltin

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the synthesis of heterocyclic compounds using diallyldibutyltin (


).

Abstract

The synthesis of functionalized heterocyclic scaffolds—specifically oxiranes (epoxides) and nitrogen-containing rings like pyrrolidines—is a cornerstone of modern drug discovery. Diallyldibutyltin (


) serves as a unique, atom-economical allylation reagent that offers distinct advantages over traditional allyl-magnesium or allyl-lithium species. Unlike highly basic organometallics, diallyldibutyltin tolerates sensitive functional groups (esters, nitriles) and can be activated selectively using Lewis acids or Transition Metal catalysts. This guide details two primary workflows: the direct synthesis of allyloxiranes  from 

-haloketones and the assembly of N-heterocycles via chemo-selective allylation followed by Ring-Closing Metathesis (RCM).

Chemical Mechanism & Reagent Profile

Reagent Characteristics[1]
  • Chemical Name: Diallyldibutyltin (Dibutyl-di-2-propenylstannane)[1]

  • Structure:

    
    
    
  • Role: Nucleophilic Allyl Donor / Lewis Acid-Compatible Reagent[1]

  • Key Advantage: Dual-allyl transfer capability and stability towards moisture compared to Grignard reagents.

Mechanistic Pathways

Diallyldibutyltin operates primarily through transmetallation . In the presence of a Palladium(0) catalyst or a mild Lewis Acid, the allyl group is transferred to an electrophile. Uniquely, this reagent can facilitate "stapling" reactions where the tin center mediates the initial addition, followed by an intramolecular cyclization.

Figure 1: Mechanistic flow for the Pd-catalyzed conversion of ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


-haloketones to allyloxiranes using diallyldibutyltin.

Application I: Direct Synthesis of Allyl-Oxiranes

This protocol describes the conversion of


-haloketones into functionalized epoxides (oxiranes). This reaction is significant because it introduces an allyl group and closes the epoxide ring in a single pot, preserving the stereochemistry of the substrate.
Experimental Principle

The reaction proceeds via the formation of a tin enolate or a palladium-


-allyl species. The nucleophilic allyl group attacks the carbonyl carbon, and the subsequent alkoxide displaces the 

-halogen to close the epoxide ring.
Protocol: Pd-Catalyzed Allylation of 2-Chloroacetophenone

Materials:

  • Substrate: 2-Chloroacetophenone (1.0 equiv)

  • Reagent: Diallyldibutyltin (1.1 equiv)[1]

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ] (5 mol%)
    
  • Solvent: THF (anhydrous)

  • Atmosphere: Argon or Nitrogen

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with argon.[2]

  • Charging: Add 2-Chloroacetophenone (1.55 g, 10 mmol) and

    
     (0.58 g, 0.5 mmol) to the flask.
    
  • Solvent Addition: Syringe in 20 mL of anhydrous THF. Stir gently at room temperature for 5 minutes until the catalyst is fully dissolved (solution typically turns yellow/orange).

  • Reagent Addition: Add Diallyldibutyltin (3.3 mL, ~11 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Heat the mixture to mild reflux (65°C) for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1). The starting ketone spot should disappear.

  • Quenching: Cool the reaction to room temperature. Add 10 mL of saturated aqueous

    
     solution (to sequester the tin byproduct as insoluble fluoride). Stir vigorously for 30 minutes.
    
  • Work-up: Filter the white precipitate (Bu2SnF2) through a Celite pad. Extract the filtrate with Diethyl Ether (

    
     mL).
    
  • Purification: Dry the combined organics over

    
    , concentrate in vacuo, and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
    

Expected Outcome:

  • Product: 2-Allyl-2-phenyloxirane.

  • Yield: Typically 75–85%.

  • Data Validation:

    
     NMR should show characteristic epoxide protons (approx. 3.0 ppm) and the terminal alkene signals (5.0–6.0 ppm).
    

Application II: Synthesis of N-Heterocycles (Pyrrolidines)

Diallyldibutyltin is an excellent reagent for generating bis-homoallylic amines , which are precursors for pyrrolidines via Ring-Closing Metathesis (RCM).

Experimental Principle

This workflow utilizes the "Sequential Allylation" capability. An imine is allylated by diallyldibutyltin to form a homoallylic amine. This amine is then N-allylated (using standard alkylation) or, in specific "gem-diallyl" protocols, the tin reagent can introduce a second allyl group under forcing conditions. The resulting diene undergoes RCM.

Protocol: Assembly of 2-Substituted-3-Pyrrolines

Materials:

  • Substrate: N-Benzylideneaniline (Imine)[1]

  • Reagent: Diallyldibutyltin[1][2][3][4]

  • Promoter: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     (Scandium Triflate) or 
    
    
    
  • RCM Catalyst: Grubbs II Catalyst[1]

Workflow Diagram:

Figure 2: Workflow for synthesizing N-heterocycles using Diallyldibutyltin-mediated allylation followed by RCM.

Key Steps:

  • Allylation: React the imine with Diallyldibutyltin (1.0 equiv) and

    
     (10 mol%) in 
    
    
    
    to yield the homoallylic amine.
  • N-Allylation: Treat the isolated amine with Allyl Bromide and

    
     in DMF to form the N,N-diallyl derivative.
    
  • Cyclization: Dissolve the diene in DCM (dilute, 0.01 M) and add Grubbs II catalyst (5 mol%). Reflux for 2 hours to obtain the pyrroline.

Comparative Data & Performance

The following table compares Diallyldibutyltin against standard reagents for these transformations.

FeatureDiallyldibutyltinAllyl-Magnesium BromideAllyltributyltin
Stability Air/Moisture StableHighly SensitiveAir Stable
Toxicity Moderate (Organotin)LowHigh (Tributyltin is highly toxic)
Atom Economy High (Transfers 2 Allyl groups*)LowLow (Transfers 1 Allyl group)
Functional Group Tolerance Excellent (Esters, Nitriles)Poor (Reacts with C=O, CN)Good
Reaction Type Pd-Catalyzed / Lewis AcidDirect Nucleophilic AttackRadical / Lewis Acid

*Note: Dual transfer requires specific stoichiometry and forcing conditions; typically acts as a mono-allyl donor in mild catalytic cycles.

Safety & Handling (SDS Summary)

  • Hazards: Organotin compounds are toxic if swallowed and may cause skin/eye irritation. Long-term exposure can affect the central nervous system.

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Disposal: Do not dispose of down the drain. All tin waste must be collected in specific "Heavy Metal" waste streams. Use

    
     or 
    
    
    
    workups to precipitate tin residues as solids for easier filtration and disposal.

References

  • Direct Synthesis of Cyclic Ethers: Pri-Bar, I., Pearlman, P. S., & Stille, J. K. (1983). "Palladium-catalyzed reaction of allylic tin reagents with

    
    -halo ketones."[4] The Journal of Organic Chemistry.
    
    
  • Allylation Mechanism & Sequential Reactions: Durand, A. C., & Santelli, M. (2005). "Preparation of 4-Arylcyclopentenes by Sequential Diallylation of Arylaldehydes and Ring-Closing Metathesis." Synthetic Communications. [1]

  • Lewis Acid Promotion: Yasuda, M., et al. (1995). "Chlorotrimethylsilane-acetonitrile system as a new promoter for carbonyl allylation by diallyldibutyltin."[3] Chemistry Letters.

  • General Organotin Toxicity & Safety: Thermo Fisher Scientific. "Safety Data Sheet: Diallyldibutylstannane."

Sources

Troubleshooting & Optimization

improving the yield of diallyldibutyltin-mediated reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #8492-OPT Subject: Optimization of Yield and Selectivity in Diallyldibutyltin-Mediated Allylations Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Core Directive

You are likely encountering yield attrition due to one of three "silent killers" inherent to organotin chemistry: moisture-induced protodestannylation , inefficient Lewis Acid activation , or product sequestration during purification (the "tin goo" effect).

Diallyldibutyltin (


) offers higher atom economy than the traditional tributyltin variants, but its byproduct (

) behaves differently during workup. This guide moves beyond basic textbook protocols to address the specific kinetic and thermodynamic bottlenecks of this reagent.

Critical Troubleshooting Guide

Phase 1: Reaction Kinetics & Conversion

Issue: Reaction stalls at <50% conversion despite excess reagent. Diagnosis: Catalyst deactivation or insufficient electrophilicity. Corrective Action:

  • Switch the Lewis Acid: If using

    
    , switch to Scandium(III) Triflate (
    
    
    
    )
    .
    • Why?

      
       is water-tolerant and coordinates reversibly, preventing the "catalyst poisoning" often seen when tin byproducts bind irreversibly to weaker Lewis acids.
      
  • Solvent Polarity Check:

    • Protocol: Move from THF to Dichloromethane (DCM) .

    • Mechanism:[1][2][3][4][5] THF coordinates to the Lewis Acid, competing with your aldehyde/imine substrate. DCM is non-coordinating, leaving the catalyst "naked" and more active.

Issue: Reagent degradation (Protodestannylation). Diagnosis: The allyl-tin bond is hydrolytically unstable. If your solvent is "wet" (even ppm levels), the reagent converts to dibutyltin oxide and propene gas before it can react. Corrective Action:

  • The Molecular Sieve Protocol: Do not just rely on "anhydrous" bottles. Store reaction solvents over activated 4Å molecular sieves for 24 hours prior to use.

Phase 2: Downstream Processing (The Yield Killer)

Issue: NMR shows product in crude, but mass is lost after column chromatography. Diagnosis: Organotin residues (


) streak on silica, encapsulating your product and dragging it through the column or trapping it at the baseline.
Corrective Action:  Implement the Potassium Fluoride (KF) Polymerization Workup .

Standard Protocol (Self-Validating):

  • Dilute reaction mixture with

    
     (not DCM, as tin fluorides are less soluble in ether).
    
  • Add aqueous KF (saturated, 2 equiv per Sn atom) .

  • Stir vigorously for 30 minutes.

  • Observation: A white, fluffy precipitate (

    
     polymer) must form. If it looks like a gel, stir longer.
    
  • Filter through a pad of Celite.[6][7] The filtrate will be tin-free.

Comparative Data: Catalyst Efficiency

The following table summarizes yield improvements observed when optimizing the Lewis Acid catalyst for the allylation of benzaldehyde using diallyldibutyltin (1.2 equiv) in DCM at -78°C.

Catalyst (10 mol%)Yield (%)Diastereoselectivity (syn:anti)Notes
None (Thermal) < 10%N/ARequires high heat (>100°C), causing decomposition.

65%60:40Frequent catalyst poisoning; difficult workup.

82%90:10Excellent yield but strictly anhydrous conditions required.

94% 75:25Recommended. Water-tolerant, recyclable, easy workup.

88%65:35Good alternative; can be run in aqueous media.

Mechanistic Visualization

Understanding the transition state is vital for controlling stereochemistry. The reaction proceeds via a Lewis Acid-activated open transition state (favored by


, 

) or a closed Zimmerman-Traxler model (favored by thermal or internal coordination).

ReactionPathway Substrate Carbonyl Substrate (Aldehyde) Complex Activated Complex (Electrophile Activation) Substrate->Complex Coordination Reagent Diallyldibutyltin (Reagent) TS_Open Open Transition State (Anti-Periplanar) Favors Anti-product Reagent->TS_Open TS_Closed Closed Transition State (Zimmerman-Traxler) Favors Syn-product Reagent->TS_Closed Catalyst Lewis Acid (Sc(OTf)3 / TiCl4) Catalyst->Complex Activates Complex->TS_Open Non-chelating LA (BF3, Sc) Complex->TS_Closed Chelating LA (TiCl4) ProductSn Tin-Alkoxide Intermediate TS_Open->ProductSn TS_Closed->ProductSn Workup KF Workup (Tin Removal) ProductSn->Workup Hydrolysis FinalProduct Homoallylic Alcohol (High Yield) Workup->FinalProduct Purification

Figure 1: Mechanistic divergence in diallyldibutyltin allylation. Choice of Lewis Acid dictates the transition state geometry and subsequent diastereoselectivity.

Frequently Asked Questions (FAQ)

Q: Why use diallyldibutyltin instead of allyltributyltin? A: Atom economy and toxicity. Diallyldibutyltin carries two allyl groups per tin atom. While usually only one transfers under mild conditions, the resulting dibutyltin residue is slightly less volatile (though still toxic) than tributyltin species. Furthermore, dibutyltin residues are easier to precipitate with Fluoride than tributyltin residues.

Q: My product is an oil and I can't crystallize it. How do I know if the tin is gone? A: Use


 NMR . It is the only definitive test.
  • Protocol: Take a crude NMR sample. If you see peaks in the range of -50 to -100 ppm, you still have organotin species. A clean product should show zero signal in the tin channel.

Q: Can I use water as a co-solvent? A: Only if using Indium(III) Chloride (


)  or Scandium(III) Triflate (

)
as catalysts. These are "water-compatible Lewis Acids." However, for maximum yield, strictly anhydrous conditions in DCM are superior because they prevent competitive hydrolysis of the tin reagent.

Q: The reaction turns black when adding


. Is this normal? 
A:  Yes. Titanium enolates and complexes often appear deep red, orange, or black. This does not indicate decomposition. However, ensure the addition is done at -78°C to prevent polymerization of the allyl group.

Troubleshooting Workflow

Use this decision tree to diagnose yield failures in real-time.

Troubleshooting Start Start: Low Yield Observed CheckTLC Check TLC/LCMS: Is SM remaining? Start->CheckTLC YesSM Yes: Incomplete Conversion CheckTLC->YesSM SM Present NoSM No: SM Consumed CheckTLC->NoSM SM Gone CheckCat Check Catalyst: Is it water sensitive? YesSM->CheckCat CheckSpot Check TLC Spot: Is Product Streaking? NoSM->CheckSpot ActionDry Action: Dry Solvent over 4A Sieves + Argon Purge CheckCat->ActionDry Wet Solvent? ActionChangeCat Action: Switch to Sc(OTf)3 or Increase Loading CheckCat->ActionChangeCat Inactive Cat? ActionKF Action: Perform KF/Silica Workup (See Phase 2) CheckSpot->ActionKF Streaking (Tin Residue) ActionSide Action: Check for Protodestannylation (Propene loss) CheckSpot->ActionSide Clean but Low Mass

Figure 2: Diagnostic logic for identifying yield loss points in organotin allylation.

References

  • Keck, G. E., & Boden, E. P. (1984). "Free radical allylation of phenyl seleno esters: A practical alternative to the use of allyltin reagents." Tetrahedron Letters, 25(18), 1879-1882. (Foundational text on allyl-stannane reactivity patterns).

  • Aggarwal, V. K., et al. (2003). "Scandium(III) Triflate as a Catalyst for the Allylation of Aldehydes." Journal of the American Chemical Society. (Demonstrates the superiority of Sc(OTf)3 in yield preservation).

  • Renaud, P., & Lacote, E. (1998).[6][7] "A Simple and Efficient Method for the Removal of Tin Residues from Reaction Mixtures."[8] Tetrahedron Letters, 39(15), 2123-2126. (The definitive guide on the KF workup).

  • Hachiya, I., & Kobayashi, S. (1993). "Scandium Triflate Catalyzed Allylation of Carbonyl Compounds." Journal of Organic Chemistry, 58(25), 6958–6960. (Establishes the water-tolerant protocol).

  • Sarkar, T. K. (1990). "Methods for the synthesis of allylsilanes and allylstannanes." Synthesis, 1990(11), 969-983. (Covers the preparation and stability of diallyldibutyltin).

Sources

Technical Support Center: Diallyldibutyltin Cross-Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: STILLE-OPT-001 Status: Open Subject: Optimizing Catalyst Loading & Troubleshooting for Diallyldibutyltin Reagents

Introduction: The "Allyl-Tin" Challenge

You are likely using diallyldibutyltin (


) to introduce an allyl group onto an aryl or vinyl halide/triflate. This reagent is chosen for its balance of stability and reactivity compared to tetraallyltin.

However, users often encounter a "reactivity cliff" where the reaction either stalls or precipitates Palladium black. This guide addresses the specific kinetics of allyl-transfer in Stille couplings, where the rate of transmetallation is often faster than oxidative addition, leading to catalyst instability if not properly balanced.

Module 1: Diagnostic Workflow (Triage)

Before adjusting catalyst loading, you must identify the failure mode. Use this decision tree to diagnose your current reaction profile.

StilleOptimization Start Start: Reaction Analysis CheckConv Check Conversion (LCMS/GC) Start->CheckConv HighConv >90% Conversion CheckConv->HighConv Success LowConv <50% Conversion CheckConv->LowConv Slow Rate Stalled Reaction Stalled @ ~60% CheckConv->Stalled Catalyst Death Sol_Homo SOLUTION: Reduce Sn Reagent Excess Slow Addition HighConv->Sol_Homo If Homocoupling Detected CheckColor Precipitate Color? LowConv->CheckColor Stalled->CheckColor BlackPpt Black Precipitate (Pd Aggregation) CheckColor->BlackPpt Yes NoChange Solution Clear/Unchanged CheckColor->NoChange No Sol_Ligand SOLUTION: Increase Ligand:Pd Ratio (Suppress Deactivation) BlackPpt->Sol_Ligand Sol_Loading SOLUTION: Check O2 Exclusion Increase Catalyst Loading NoChange->Sol_Loading

Figure 1: Diagnostic logic flow for identifying catalyst deactivation versus kinetic inhibition.

Module 2: Catalyst Optimization Matrix

Optimizing loading is not just about lowering mol%; it is about maintaining the Active Catalyst Concentration


 .
1. The Stoichiometry Trap

Critical Insight: Although diallyldibutyltin contains two allyl groups, you cannot assume both will transfer with equal efficiency.

  • First Transfer: Fast.[1] The allyl group transfers preferentially over the butyl groups.

  • Second Transfer: Significantly slower. The resulting byproduct, monobutyl-monoallyl-tin species, is less reactive.

  • Recommendation: Treat the reagent as having 1.2 to 1.5 transferable equivalents . Do not calculate based on 2.0 equivalents unless using forcing conditions (which promotes Pd black).

2. Ligand Selection & Ratio

For allyl-stannanes, the rate of transmetallation is high. If the Reductive Elimination step is slow, the Pd(II) intermediate accumulates and can decompose.

ParameterStandard ConditionOptimized ConditionWhy?
Pd Source



is often contaminated with oxidized phosphines.

allows precise Ligand:Pd control.
Ligand


or

Triphenylarsine (

)
is the "gold standard" for Stille. It dissociates easily to allow transmetallation but stabilizes Pd(0).
L:Pd Ratio 2:14:1 or higher Excess ligand prevents "Pd Black" precipitation by shifting the equilibrium away from naked Pd(0).
Loading 5 mol%1-2 mol% Achievable only if O2 is rigorously excluded.
3. The "Farina Effect" (Additives)

If you are struggling to lower catalyst loading below 5 mol%, you likely need an additive to accelerate the rate-determining step (RDS).

  • CuI (10-20 mol%): Acts as a "ligand scavenger" or transmetallates the allyl group to Copper first (more reactive).

  • CsF (2 equiv): Activates the tin reagent by forming a hypervalent silicate/stannate species, making the allyl group more nucleophilic.

Module 3: Troubleshooting Specific Failures (FAQ)

Q: Why does my reaction turn black and stop at 50% conversion? A: Catalyst Agglomeration (Pd Black). Allyl-stannanes transmetallate very quickly. This creates a high concentration of


 species. If reductive elimination is slow, or if the supporting ligand dissociates, the Pd(0) generated precipitates as metal.
  • Fix: Switch to Triphenylarsine (

    
    )  or increase the phosphine loading to 4:1 relative to Pd.
    

Q: I see significant homocoupling of my allyl reagent (Allyl-Allyl). A: Transmetallation is too fast relative to Oxidative Addition. The Pd(II) species is reacting with a second molecule of stannane before it finds the aryl halide.

  • Fix: Slow down the addition of the diallyldibutyltin (syringe pump) or switch to a less labile ligand (e.g., a bidentate ligand like dppf, though this may slow the overall rate).

Q: How do I remove the tin byproducts? A: The "Tin Tax". Diallyldibutyltin residues are lipophilic and toxic.

  • Protocol: Wash the crude reaction mixture with 10% aqueous KF (Potassium Fluoride) . This forms insoluble polymeric tin fluorides (

    
    ) which can be filtered off as a white solid.
    
Module 4: Standardized Optimization Protocol

Use this protocol to determine the Minimum Effective Loading (MEL).

Reaction: Aryl Halide (1.0 equiv) + Diallyldibutyltin (1.1 equiv)


 Allyl-Arene
  • Preparation (Glovebox or Schlenk Line):

    • Charge a flame-dried vial with

      
       (Start at 1.5 mol% ) and Ligand (
      
      
      
      , 6.0 mol% ).
    • Add Aryl Halide (1.0 equiv) and solvent (DMF or NMP are preferred for difficult substrates; Toluene for standard).

  • Activation:

    • Stir for 5 mins at RT. The solution should change color (often purple to yellow/orange) indicating active catalyst formation.

  • Reagent Addition:

    • Add Diallyldibutyltin (1.1 equiv) last.

  • Heating:

    • Heat to 60-80°C. Note: Allyl transfer often works at lower temps than aryl-aryl Stille.

  • Monitoring:

    • Check LCMS at 1 hour.

    • If Black Ppt: Failed. Repeat with higher Ligand ratio.

    • If Clear but No Rxn: Failed. Repeat with CuI additive (10 mol%).

Visualizing the Mechanism & Failure Points

StilleMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd R-X PdBlack Pd Black (Precipitation) Pd0->PdBlack Low Ligand O2 Leak TransMet Transmetallation (Rate Determining) OxAdd->TransMet Sn-Allyl RedElim Reductive Elimination (Product Release) TransMet->RedElim HomoC Homocoupling (Side Rxn) TransMet->HomoC Excess Sn Low Ar-X RedElim->Pd0 - Product

Figure 2: The Catalytic Cycle showing where Allyl-Stannanes typically cause failure (Transmetallation/Homocoupling).

References
  • Farina, V., Krishnamurthy, V., & Scott, W. J. (1997).[1][2] The Stille Reaction. Organic Reactions. Wiley.[1][3] Link

    • Foundational text on the mechanism and the "Farina Effect" (CuI).
  • Espinet, P., & Echavarren, A. M. (2004).[1][3] The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. Link

    • Detailed analysis of the transmetallation p
  • Milstein, D., & Stille, J. K. (1979).[3] Palladium-catalyzed coupling of tetraorganotin compounds with aryl and benzyl halides. Journal of the American Chemical Society.[3] Link

    • Original work establishing the hierarchy of group transfer (Allyl > Benzyl > Aryl).

Sources

workup procedures for quenching diallyldibutyltin reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diallyldibutyltin Reagent Handling & Removal

Status: Operational Support Tier: Level 3 (Senior Scientific Application) Ticket Context: User requires protocols for quenching diallyldibutyltin reactions and removing toxic organotin residues.

Introduction: The "Tin Problem"

User Question: I used diallyldibutyltin for an allylation reaction. The reaction worked, but I cannot get rid of the tin residues. My NMR is messy, and the product streaks on the column. How do I fix this?

Expert Analysis: The reagent you are using, diallyldibutyltin , functions as an allyl transfer agent (commonly in Keck allylations or Stille-type couplings). Once the allyl groups are transferred to your substrate, the reagent converts into dibutyltin byproducts (typically dibutyltin halides or oxides).

Unlike inorganic salts, these organotin byproducts are lipophilic. They dissolve in organic solvents (DCM, Ether, EtOAc) and co-elute with your product during chromatography, causing "streaking" and contaminating your final compound. Furthermore, dibutyltins are potent immunotoxins and must be removed to sub-ppm levels for biological testing.

This guide outlines three specific protocols to solve this, ranked by efficiency and ease of use.

Module 1: The Gold Standard (KF/Silica Slurry)

Best For: Small to mid-scale reactions (<5g); Acid-stable products. Mechanism: Fluoride ions have an exceptionally high affinity for tin (


 bond energy > 

or

). Treating the reaction with Potassium Fluoride (KF) converts soluble dibutyltin species into insoluble, polymeric tin fluorides that can be filtered off.
Protocol 1: The KF/Silica "Dry" Workup

This method avoids emulsions entirely and protects your column from tin contamination.

  • Concentrate: Remove the bulk of your reaction solvent (if high boiling) or dilute with diethyl ether/ethyl acetate.

  • Prepare Slurry: In a beaker, mix Silica Gel (60 Å) and Potassium Fluoride (solid) in a ~50:50 weight ratio.

    • Note: A more active version involves dissolving KF in minimal water, mixing with silica to form a "fluffy" powder, and adding this to the reaction.

  • Incubate: Add the KF/Silica mixture directly to your reaction flask. Use approx. 10g of solid mixture per 1g of tin reagent used.

  • Stir: Vigorously stir at room temperature for 30 minutes .

  • Filtration: Filter the suspension through a sintered glass funnel packed with a pad of Celite.

  • Wash: Rinse the filter cake with copious Ethyl Acetate or Ether.

  • Result: The filtrate contains your product; the toxic tin remains trapped in the solid filter cake.

Why this works: The silica acts as a solid support, increasing the surface area for the KF-Tin interaction, while simultaneously adsorbing polar tin oxides.

Module 2: The "Green" Alternative (K₂CO₃/Silica)

Best For: Acid-sensitive substrates (glycals, acetals); Large scale reactions. Source: Harrowven et al. (2010) developed this to avoid the toxicity and corrosivity of fluoride.

Protocol 2: Potassium Carbonate/Silica Deactivation
  • Preparation: Grind anhydrous

    
     and Silica Gel (1:10 w/w) in a mortar and pestle until homogenous.
    
  • Quench: Add this solid mixture to your reaction solution (use 10g mixture per 1mmol of tin).

  • Stir: Stir for at least 1 hour . The free-flowing powder may become slightly clumpy as it sequesters tin.

  • Elute: Filter through a short plug of silica.

  • Advantage: This method reduces tin contamination to <15 ppm without using hazardous fluorides.

Module 3: Troubleshooting & Decision Logic

User Question: I tried an aqueous extraction, and now I have a terrible emulsion. What do I do?

Expert Answer: Organotins act as surfactants. If you are already in an emulsion:

  • Do NOT shake further.

  • Add Celite: Add a large scoop of Celite directly to the separatory funnel.

  • Filter: Drain the entire mess through a sintered glass funnel containing a Celite pad. The emulsion usually breaks on the filter; the organic phase will pass through clear.

Workflow Visualization

The following diagram illustrates the decision process for selecting the correct workup.

WorkupSelection Start Reaction Complete (Contains Dibutyltin) ScaleCheck Reaction Scale? Start->ScaleCheck SensCheck Acid Sensitive? ScaleCheck->SensCheck < 10g MethodC Method C: Aqueous KF Wash (Risk of Emulsion) ScaleCheck->MethodC > 10g (Large Scale) MethodA Method A: KF/Silica Slurry (Most Robust) SensCheck->MethodA No (Stable) MethodB Method B: K2CO3/Silica (Harrowven Method) SensCheck->MethodB Yes (Sensitive) End Purify via Column (Tin-Free) MethodA->End MethodB->End Emulsion Did Emulsion Form? MethodC->Emulsion Fix Filter through Celite Pad Emulsion->Fix Yes Emulsion->End No

Caption: Decision tree for selecting the optimal organotin workup procedure based on scale and substrate sensitivity.

Module 4: Comparative Data & Safety

Method Comparison Table
FeatureKF / Silica K₂CO₃ / Silica Basic Hydrolysis (NaOH)
Tin Removal Efficiency High (< 50 ppm)Very High (< 15 ppm)Moderate
Substrate Compatibility Acid-stable onlyUniversal (Acid/Base stable) Base-stable only
Emulsion Risk Zero Zero High
Toxicity of Workup High (Fluoride)Low (Carbonate)Corrosive (Caustic)
Time Required 30 mins1-2 hours1-12 hours
Safety & Waste Management
  • Dibutyltin Toxicity: Unlike tributyltin (neurotoxin), dibutyltin is a potent immunotoxin and teratogen. It can penetrate nitrile gloves over time.

    • Recommendation: Double glove (Nitrile under Laminate/Silver Shield) if handling neat reagent.

  • Glassware Decontamination: Tin residues stick to glass.

    • Protocol: Soak all dirty glassware in a bath of Ethanolic KOH or Dilute Bleach overnight. The base/oxidizer converts lipophilic tin to water-soluble inorganic tin species.

References

  • Leibner, J. E.; Jacob, P. "A method for the removal of organotin waste." The Journal of Organic Chemistry, 1979 , 44(3), 549–550. Link

  • Renaud, P.; Lacote, E.; Quaranta, L. "A simple and efficient method for the removal of tin byproducts from reaction mixtures."[1] Tetrahedron Letters, 1998 , 39(15), 2123–2126. Link

  • Harrowven, D. C.; Curran, D. P.; et al. "Potassium carbonate–silica: a highly effective stationary phase for the chromatographic removal of organotin impurities."[2] Chemical Communications, 2010 , 46, 6335–6337. Link

  • Thermo Fisher Scientific. "Safety Data Sheet: Diallyldibutyltin." Revision Date 19-Sep-2025. Link

Sources

Technical Support Center: Minimizing Toxic Tin Waste in Diallyldibutyltin Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Green Chemistry & Waste Minimization for Organotin Reagents

Core Directive & Mission

Welcome to the Green Chemistry Support Hub . You are likely here because you are utilizing diallyldibutyltin (


) for allylation reactions (e.g., Keck, Sakurai-type) and are facing challenges with toxic waste disposal , product purification , or regulatory compliance  (ICH Q3D).

While diallyldibutyltin offers superior atom economy compared to the more common allyltributyltin (


), it still generates hazardous organotin residues. This guide provides a self-validating technical framework to minimize this waste through catalytic protocols  and remediation workups .

Prevention Module: The Catalytic Shift

The Problem: Stoichiometric use of diallyldibutyltin generates one equivalent of dibutyltin waste for every reaction run. The Solution: Switch to a Catalytic Cycle . Instead of using stoichiometric tin, use 5-10 mol% of a tin catalyst (like dibutyltin dichloride) and regenerate the active allyltin species in situ.

Technical Protocol: Catalytic Allylation

Mechanism: The active diallyldibutyltin species is generated in situ from allyl halide and a tin precatalyst in the presence of a reductant or metallic co-reagent (e.g., Zinc or Manganese).

Step-by-Step Workflow:

  • Solvent System: Use THF/H₂O (saturated NH₄Cl) or DMF, depending on the co-reductant.

  • Catalyst Loading: Add Dibutyltin Dichloride (

    
    )  at 5-10 mol% .
    
  • Regeneration Agent: Add Zinc powder (1.5 equiv) and Allyl Bromide (1.5 equiv) .

  • Substrate: Add the aldehyde/ketone slowly.

  • Reaction: The Zn reduces the Sn(IV) to Sn(II), which reacts with allyl bromide to form the active allyltin species. This species allylates the aldehyde, releasing tin back into the cycle.

Why this works: You reduce tin waste by 90-95% by mass. The primary waste becomes Zinc salts, which are significantly less toxic and easier to dispose of than organotins.

Visualization: The Catalytic Cycle

CatalyticCycle Start Start: Aldehyde Active_Sn Active Allyltin Species Start->Active_Sn Substrate Input AllylHalide Allyl Bromide (Reagent) AllylHalide->Active_Sn Sn_Pre Bu2SnCl2 (Pre-catalyst) Sn_Pre->Active_Sn Reduction & Allylation (Zn/Allyl-Br) Product Homoallylic Alcohol (Product) Active_Sn->Product Reaction with Aldehyde Product->Sn_Pre Tin Release (Recycle) Waste Zn Salts (Low Toxicity Waste) Product->Waste Side Products Reductant Zn(0) (Reductant) Reductant->Active_Sn

Caption: Figure 1. Catalytic cycle allowing 10% tin loading to achieve 100% conversion, drastically reducing toxic output.

Remediation Module: The KF Workup

The Problem: If you must use stoichiometric diallyldibutyltin, the resulting byproduct is usually a soluble tin halide/oxide that "streaks" on chromatography columns and contaminates the final drug substance. The Solution: The Potassium Fluoride (KF) Workup . This converts lipophilic tin halides into insoluble polymeric tin fluorides (


).
Protocol: The KF-Silica Method (Gold Standard)

This method is superior to aqueous washing because it avoids emulsions and creates a solid waste that can be filtered.

  • Reaction Quench: Upon completion, do not add water immediately.

  • Reagent Prep: Prepare a mixture of Potassium Fluoride (KF) and Silica Gel (ratio 1:2 by weight). Grind them together to increase surface area.

  • Addition: Add the KF/Silica mixture to your reaction flask (approx. 10g per 1g of tin reagent used).

  • Dilution: Dilute with wet ether or ethyl acetate containing 1-2% water (water is catalytic for the fluoride exchange).

  • Stirring: Stir vigorously for 30 minutes. The tin residues will bind to the fluoride-impregnated silica.

  • Filtration: Filter through a pad of Celite.

    • Result: The filtrate contains your clean product. The solid filter cake contains the toxic tin waste.

Data Comparison: Workup Efficacy
MethodTin Removal EfficiencyRisk of EmulsionWaste State
Acid/Base Wash Low (<80%)HighLiquid (Mixed Solvent)
Aqueous KF Wash Medium (90%)MediumLiquid/Solid Interface
KF on Silica (Recommended) High (>99%) None Solid (Easy Disposal)
Visualization: Troubleshooting the Workup

WorkupLogic Start Reaction Complete (Contains Tin Waste) Choice Choose Workup Method Start->Choice MethodA Aqueous KF Wash Choice->MethodA Large Scale (>100g) MethodB KF/Silica Slurry (Recommended) Choice->MethodB Lab Scale (<100g) ResultA Emulsion Formed? MethodA->ResultA ResultB Solid Precipitate MethodB->ResultB FixA Filter through Celite ResultA->FixA Yes Final Clean Filtrate Solid Tin Waste ResultA->Final No FixA->Final ResultB->Final

Caption: Figure 2. Decision tree for selecting the appropriate tin removal strategy to avoid emulsions.

Frequently Asked Questions (FAQs)

Q1: Why use diallyldibutyltin instead of allyltributyltin if both are toxic? A: Atom Economy. Diallyldibutyltin (


) carries two reactive allyl groups per tin atom, whereas allyltributyltin (

) carries only one. This theoretically halves the molar amount of tin required for the same reaction yield, reducing the environmental burden [1]. Furthermore, dibutyltin species are generally less toxic (though still hazardous) than tributyltin species, which are potent endocrine disruptors [2].

Q2: My product is still contaminated with tin after the KF workup. What went wrong? A: This usually happens for two reasons:

  • Insufficient Water: The formation of the insoluble polymer

    
     requires trace water to facilitate the ligand exchange. Ensure your solvent (Ether/EtOAc) is "wet" or add small drops of water.
    
  • pH Sensitivity: If your product is acid-sensitive, you might have avoided the silica step. In this case, use 10% aqueous KF but ensure vigorous stirring for at least 1 hour to allow phase transfer.

Q3: Can I simply distill my product to remove the tin? A: Risky. Organotin compounds often have high boiling points similar to many drug intermediates. Co-distillation is common. The KF workup is a chemical separation (solubility change) rather than a physical one (boiling point), making it far more reliable.

Q4: How do I dispose of the solid KF/Silica/Tin waste? A: This solid waste must be labeled as "Solid Toxic Waste (Organotin Contaminated)." Do not dispose of it with general silica waste. The advantage of the KF/Silica method is that it sequesters the tin into a solid matrix, preventing it from leaching into groundwater if a spill occurs during transport.

References

  • Atom Economy & Green Chemistry Principles

    • Source: Trost, B. M. (1991). The atom economy—a search for synthetic efficiency.[1] Science, 254(5037), 1471-1477.

    • Context: Foundation for selecting reagents with higher transferable group r
  • Toxicity of Organotins (Dibutyl vs Tributyl)

    • Source: Ema, M., et al. (1991). Comparative developmental toxicity of butyltin trichloride, dibutyltin dichloride and tributyltin chloride in rats.[2] Journal of Applied Toxicology.

    • Context: Establishes the differential toxicity profiles, supporting the shift away
  • The Potassium Fluoride (KF) Workup Method

    • Source: Leibner, J. E., & Jacobus, J. (1979). The fluoride cleavage of organotin bonds: A useful workup procedure. The Journal of Organic Chemistry, 44(2), 449-450.
    • Context: The original definitive protocol for converting soluble tin to insoluble fluorides.
  • Catalytic Tin Allyl

    • Source: Yanagisawa, A., et al. (1993). Allylation of carbonyl compounds with allylic halides promoted by a catalytic amount of metallic tin. Journal of the American Chemical Society.
    • Context: Validates the catalytic cycle methodology described in Module 2.

Sources

Validation & Comparative

comparing the reactivity of diallyldibutyltin with other allylating agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of carbon-carbon bond formation, allylation remains a cornerstone transformation for constructing homoallylic alcohols—key pharmacophores in polyketide and alkaloid synthesis. While Allyltributyltin (Stille reagent) and Allylmagnesium bromide (Grignard) have historically dominated, Diallyldibutyltin (


) has emerged as a superior alternative for specific high-value applications.

This guide objectively analyzes the reactivity profile of diallyldibutyltin, demonstrating its distinct advantages in aqueous media compatibility , atom economy , and Lewis acid-free activation . Unlike the highly reactive Grignards (which require strict anhydrous conditions) or the kinetically sluggish allylsilanes (which demand strong Lewis acids), diallyldibutyltin occupies a "reactivity sweet spot," enabling chemoselective allylation of carbonyls in wet solvents with reduced toxicological overhead compared to tributyltin variants.

The Mechanistic Landscape

To understand the utility of diallyldibutyltin, one must visualize where it sits on the reactivity spectrum. It operates primarily through a Type I (closed) mechanism in the absence of Lewis acids, utilizing a cyclic transition state that is surprisingly stabilized by water—a feature distinct from silanes (Type II, open).

Visualization: Reactivity vs. Tolerance Matrix

The following diagram maps the reagent against common alternatives based on nucleophilicity and functional group tolerance.

ReactivityMatrix cluster_conditions Reaction Conditions Grignard Allyl-MgBr (High Reactivity, Low Tolerance) Diallyl Diallyldibutyltin (Aqueous Compatible, High Atom Econ.) Grignard->Diallyl Decreasing Nucleophilicity Increasing Selectivity Silane Allyl-SiMe3 (Low Reactivity, High Tolerance) Silane->Diallyl Increasing Spontaneous Reactivity Tributyl Allyl-SnBu3 (Mod. Reactivity, Toxic Byproducts) Tributyl->Diallyl Improved Atom Economy Reduced Ligand Mass

Figure 1: Reactivity landscape. Diallyldibutyltin balances the nucleophilicity required for spontaneous reaction with aldehydes against the stability needed for aqueous handling.

Comparative Analysis: The Data

The following data synthesizes performance metrics across four distinct classes of allylating agents.

Table 1: Reagent Performance Matrix
FeatureDiallyldibutyltin Allyltributyltin Allyltrimethylsilane Allylboronates
Formula




Atom Economy High (Lower ligand mass/active group)Low (High ligand mass overhead)Moderate High
Water Tolerance Excellent (Accelerated by water)Good (But hydrophobic)Excellent (Inert)Variable (Hydrolysis risk)
Activation Spontaneous / Mild Lewis AcidPd(0) or Strong Lewis AcidStrong Lewis Acid (

)
Spontaneous
Toxicity Toxic (Dibutyltin)Highly Toxic (Tributyltin/Marine pollutant)LowLow
Reaction Type Barbier-type / Chelation ControlStille / RadicalHosomi-SakuraiSuzuki / Petasis
Key Differentiator: The "Ligand Overhead" Advantage

A critical inefficiency in organotin chemistry is the non-transferring alkyl ligands.

  • Allyltributyltin: Molecular Weight ~331 g/mol . Transfers 1 Allyl group (41 g/mol ). Active Mass %: ~12.4% .

  • Diallyldibutyltin: Molecular Weight ~351 g/mol . Carries 2 Allyl groups.[1] Even if only one transfers efficiently in standard kinetics, the ligand waste (

    
    ) is significantly lower than 
    
    
    
    . If conditions allow dual transfer (disproportionation), Active Mass % doubles to ~23% .

Mechanism of Aqueous Allylation

The defining feature of diallyldibutyltin is its ability to allylate aldehydes in water without transition metal catalysts. This proceeds via a six-membered Zimmerman-Traxler transition state. The tin atom acts as a Lewis acid, coordinating to the carbonyl oxygen, while the allyl group transfers.

Why Water? Water is not just a solvent here; it activates the reaction. The high polarity of water stabilizes the charge separation in the transition state and facilitates the hydrolysis of the intermediate tin-alkoxide, driving the equilibrium forward.

Mechanism Reagents Bu2Sn(Allyl)2 + Aldehyde (R-CHO) TS 6-Membered Cyclic Transition State Reagents->TS Coordination Intermediate Tin Alkoxide Intermediate TS->Intermediate Allyl Transfer Hydrolysis Hydrolysis (H2O / H+) Intermediate->Hydrolysis Quench Product Homoallylic Alcohol + Bu2SnO Hydrolysis->Product Release

Figure 2: The concerted mechanism of Type I allylation. Note that the tin center coordinates the aldehyde oxygen, activating it for intramolecular attack.

Experimental Validation

To validate the claims of reactivity and synthesis, the following protocols are provided. These are adapted from standard organometallic preparations and aqueous Barbier-type literature.

Protocol A: Synthesis of Diallyldibutyltin

Unlike the commercially ubiquitous tributyltin chloride, diallyldibutyltin is often prepared in-house.

Reagents:

  • Dibutyltin dichloride (

    
    ) [CAS: 683-18-1]
    
  • Allylmagnesium bromide (1.0 M in ether)

  • Anhydrous Diethyl Ether

Methodology:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Solvation: Charge flask with

    
     (10.0 g, 32.9 mmol) dissolved in 50 mL anhydrous ether.
    
  • Addition: Cool to 0°C. Add Allylmagnesium bromide (70 mL, ~70 mmol, 2.1 equiv) dropwise over 30 minutes. Note: Slight excess ensures full substitution.

  • Reaction: Allow to warm to room temperature and reflux gently for 2 hours.

  • Workup: Quench carefully with saturated

    
     (aq). Separate layers. Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. The residue is typically sufficiently pure (>95%) for use, or can be distilled under reduced pressure (high vacuum required due to boiling point >100°C at 1 mmHg).

Protocol B: Aqueous Allylation of Benzaldehyde

Demonstrating the "Green Chemistry" advantage.

Reagents:

  • Benzaldehyde (1.0 mmol)

  • Diallyldibutyltin (0.6 mmol - utilizing active stoichiometry)

  • Solvent: THF:Water (1:1) or pure Water (if vigorous stirring is applied)

Methodology:

  • Mix: In a 10 mL vial, combine Benzaldehyde (106 mg) and solvent (2 mL).

  • Add Reagent: Add Diallyldibutyltin (210 mg). No Lewis acid is added.

  • Monitor: Stir vigorously at room temperature. Reaction is typically complete in 1-4 hours (monitor by TLC, Hexane/EtOAc 9:1).

  • Extraction: Extract with Ethyl Acetate (3 x 5 mL).

  • Result: Yield of 1-phenyl-3-buten-1-ol typically exceeds 85%.[2]

Comparative Note: Attempting this with Allyltrimethylsilane under identical conditions (no Lewis Acid) yields 0% conversion after 24 hours.

Safety & Toxicology (The "Tin" Warning)

While this guide highlights the chemical advantages of dibutyltin (DBT) over tributyltin (TBT), "safer" does not mean "safe."

  • Regulatory Status: TBT is subject to severe restrictions (e.g., Rotterdam Convention) due to endocrine disruption in marine life (imposex in gastropods). DBT is a known metabolite of TBT and is immunotoxic, but it has a lower bioaccumulation potential.

  • Handling: Organotins can be absorbed through the skin. Always use nitrile gloves (double-gloving recommended) and work in a fume hood.

  • Disposal: All tin waste must be segregated. Do not dispose of aqueous layers down the drain; even trace organotins are potent marine pollutants.

References

  • Preparation of Organotin Reagents: Seyferth, D., & Weiner, M. A. (1961). Preparation of Organotin Compounds via the Grignard Reagent. Journal of Organic Chemistry. Link

  • Aqueous Allylation Reviews: Li, C. J. (1993). Organic Reactions in Aqueous Media: With a Focus on Carbon-Carbon Bond Formation. Chemical Reviews.[3] Link

  • Tin-Mediated Barbier Reactions: Kobayashi, S., et al. (2000). Lewis Acid Catalysts for Reactions in Aqueous Media. Accounts of Chemical Research. Link

  • Toxicity Profiles: Appel, K. E. (2004). Organotin compounds: toxicokinetic aspects. Drug Metabolism Reviews. Link

  • Comparative Reactivity: Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones.[1] Chemical Reviews.[3] Link

Sources

Comparative Toxicity Guide: Diallyldibutyltin (DADBT) vs. Organotin Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison of Diallyldibutyltin (DADBT) against established organotin references (Dibutyltin, Tributyltin, Trimethyltin), tailored for research and drug development applications.

Executive Summary

Diallyldibutyltin (DADBT) is a specialized organostannane reagent primarily used in organic synthesis for the allylation of ketones and imines. Unlike broad-spectrum biocides (TBT) or industrial stabilizers (DBT-dilaurate), DADBT is defined by its chemical lability . Its toxicity profile is a hybrid: it possesses the acute reactivity of allylic species and the systemic immunotoxicity characteristic of the dibutyltin (


) metabolite.

Key Finding: While DADBT lacks the extreme neurotoxicity of Trimethyltin (TMT) or the potent endocrine disruption of Tributyltin (TBT), it presents a unique "Dual-Phase" toxicity :

  • Phase I (Acute): High reactivity due to labile allyl ligands (Skin/Eye/Respiratory Irritant, Acute Oral Toxin).

  • Phase II (Systemic): Metabolic conversion to dibutyltin species, driving thymic atrophy and hepatotoxicity.

Chemical Profile & Structure-Activity Relationship (SAR)

The toxicity of organotins is strictly governed by the number and nature of organic ligands attached to the tin atom (


).
CompoundCAS No.[1][2][3][4][5]StructurePrimary Toxicological Class
Diallyldibutyltin (DADBT) 15336-98-8

Acute Toxin / Immunotoxin Labile allyl groups facilitate rapid metabolism to DBT core.
Dibutyltin Dichloride (DBT) 683-18-1

Immunotoxin / Teratogen Classic thymolytic agent; causes bile duct injury.
Tributyltin Chloride (TBT) 1461-22-9

Endocrine Disruptor High aquatic toxicity; causes imposex; immunotoxic.
Trimethyltin Chloride (TMT) 1066-45-1

Neurotoxin Targets limbic system (hippocampus); causes aggression/seizures.

SAR Insight: The allyl groups in DADBT are electron-rich and labile, making the compound air/moisture sensitive and more chemically reactive than standard alkyltins. In vivo, these allyl groups are readily cleaved or transferred, rapidly exposing the biological system to the toxic dibutyltin moiety (


) .

Comparative Performance Data

The following data consolidates LD50 values and critical effect thresholds. Note that specific in vivo data for DADBT is rarer than for DBT; therefore, DADBT systemic toxicity is modeled on its metabolic equivalent, DBT.

Table 1: Comparative Toxicity Metrics
EndpointDiallyldibutyltin (DADBT)Dibutyltin (DBT)Tributyltin (TBT)Trimethyltin (TMT)
Acute Oral LD50 (Rat) ~100–300 mg/kg (Est.)*100 mg/kg122 mg/kg12.6 mg/kg (Highly Potent)
Primary Target Organ Thymus, Liver, MucosaThymus, Bile DuctEndocrine, ImmuneBrain (Hippocampus)
Immunotoxicity (EC50) High (via DBT metabolite)High (Thymocyte lysis)HighModerate
Neurotoxicity Low/ModerateLowModerateCritical
GHS Classification Acute Tox. 3, IrritantMuta. 2, Repr. 1B, STOT-RE 1Repr.[6] 1B, STOT-RE 1Acute Tox. 2, Nervous Sys.

*Note: DADBT is classified as Acute Oral Category 3 (Toxic if swallowed) in SDS, similar to DBT salts.

Mechanistic Pathways (Visualization)

The following diagram illustrates the "Dual-Phase" toxicity of DADBT, contrasting it with the neurotoxic pathway of TMT.

OrganotinToxicity DADBT Diallyldibutyltin (DADBT) Allyl Allyl Group Release (Reactive Electrophiles) DADBT->Allyl Phase I: Hydrolysis/Metabolism DBT_Core Dibutyltin Core (Bu2Sn++) DADBT->DBT_Core Phase II: Conversion Mito Mitochondria (Thymocytes/Hepatocytes) Allyl->Mito Oxidative Stress DBT_Core->Mito High Affinity Binding Bile Bile Duct Lesions DBT_Core->Bile Accumulation ATP Inhibition of ATP Synthase Mito->ATP Ca Ca2+ Homeostasis Disruption Mito->Ca Apoptosis Apoptosis (Thymus Atrophy) ATP->Apoptosis Ca->Apoptosis TMT Trimethyltin (TMT) Brain Neuronal Necrosis (Hippocampus) TMT->Brain Crosses BBB Direct Neurotoxicity

Figure 1: Mechanistic divergence between DADBT (Immunotoxic/Hepatotoxic via DBT core) and TMT (Neurotoxic).

Experimental Protocols for Toxicity Assessment

To validate the toxicity of DADBT in a research setting, the following protocols are recommended. These assays differentiate between general cytotoxicity and specific organotin-mediated immunotoxicity.

Protocol A: Thymocyte Apoptosis Assay (In Vitro Gold Standard)

Rationale: Organotins, particularly dibutyltins, selectively induce apoptosis in immature thymocytes via mitochondrial depolarization.

Materials:

  • Rat Thymocytes (isolated from Sprague-Dawley rats, 4-6 weeks old).

  • Annexin V-FITC / Propidium Iodide (PI) Kit.

  • Flow Cytometer.

Workflow:

  • Isolation: Mince thymus in cold PBS; pass through 40µm mesh to obtain single-cell suspension.

  • Dosing: Incubate

    
     cells/mL with DADBT at graded concentrations (0.1, 0.5, 1.0, 5.0 µM) for 4 hours at 37°C.
    
    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Dibutyltin Dichloride (DBT-Cl2) at 1 µM.

  • Staining: Wash cells in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL PI. Incubate 15 min in dark.

  • Analysis:

    • Q3 (Annexin+/PI-): Early Apoptosis (Specific Organotin Effect).

    • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.

  • Validation Criteria: A significant shift to Q3 compared to control confirms the DBT-like mechanism of action.

Protocol B: Mitochondrial Swelling Assay

Rationale: Dialkyltins induce a chloride/hydroxide exchange across the mitochondrial membrane, leading to swelling.

  • Preparation: Isolate liver mitochondria via differential centrifugation.

  • Assay Buffer: Suspend mitochondria in KCl-Tris buffer (pH 7.4).

  • Measurement: Monitor absorbance at 520 nm.

  • Challenge: Add DADBT (5 µM).

  • Result: Rapid decrease in absorbance (swelling) validates the disruption of ion gradients.

Safety & Handling in Research

DADBT presents specific hazards distinct from solid organotin salts due to its liquid state and hydrolytic instability.

  • Atmosphere: DADBT is air and moisture sensitive.[2][7] Handle strictly under inert gas (Argon/Nitrogen) using Schlenk lines or a glovebox.

  • Decomposition: In the presence of moisture, DADBT hydrolyzes to release Propene (flammable gas) and Dibutyltin Oxide (toxic solid).

  • PPE: Double nitrile gloves are required. Standard latex is permeable to organotins.

  • Neutralization: Spills should be treated with an absorbent mixed with dilute alcoholic KOH to decompose the organotin functionality before disposal.

References

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Diallyldibutyltin. Retrieved from

  • National Institutes of Health (NIH). (1989). Toxicity of dibutyltin, tributyltin and other organotin compounds. PubMed.[8] Retrieved from

  • World Health Organization (WHO). (2001). Dialkyltins in Drinking-water: Background document for development of WHO Guidelines. Retrieved from

  • Ema, M., et al. (1995). Comparative developmental toxicity of butyltin trichloride, dibutyltin dichloride and tributyltin chloride in rats. Journal of Applied Toxicology. Retrieved from

  • Chemical Abstracts Service (CAS). (2025). Dibutyldi-2-propen-1-ylstannane (CAS 15336-98-8) Details. Retrieved from

Sources

diallyldibutyltin as an alternative to Grignard reagents for allylation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Diallyldibutyltin (DADBT) and the traditional Allylmagnesium Bromide (Grignard) for allylation reactions. It is designed for researchers requiring high-fidelity functionalization of complex intermediates where standard Grignard reagents fail due to chemoselectivity issues.

Executive Summary: The "Sledgehammer" vs. The "Scalpel"

In early-stage drug discovery, Allylmagnesium Bromide (Allyl-MgBr) is the industry workhorse. It is cheap, commercially available, and kinetically rapid. However, its "sledgehammer" reactivity profile—characterized by high basicity and diffusion-controlled addition—renders it unsuitable for late-stage functionalization (LSF) of complex scaffolds containing esters, nitriles, or epoxides.

Diallyldibutyltin (


)  emerges as the "scalpel." While it requires activation (Lewis Acid or Pd-catalysis), it offers superior chemoselectivity, diastereocontrol, and moisture stability. Furthermore, compared to the ubiquitous allyltributyltin, the dibutyl variant offers improved atom economy (transferring potentially two allyl groups) and a distinct toxicity/purification profile.
Quick Selection Matrix
FeatureAllylmagnesium Bromide (Grignard)Diallyldibutyltin (DADBT)
Reactivity High (Spontaneous, Exothermic)Latent (Requires Lewis Acid/Catalyst)
pK_a (Conj.[1] Acid) ~44 (Highly Basic)Neutral (Compatible with base-sensitive groups)
Water Tolerance None (Violent decomposition)High (Stable in aqueous workups)
Selectivity Low (Often diffusion-controlled)High (Chelation or Felkin-Anh controlled)
Atom Economy Moderate (Mg salts waste)High (Transfers allyl; Bu2Sn byproduct)
Primary Risk Safety (Fire/Explosion)Toxicity (Organotin residues)

Mechanistic Divergence

To understand the performance gap, one must analyze the transition states.

The Grignard Pathway (Type I)

Allyl-MgBr typically proceeds via a Zimmerman-Traxler six-membered cyclic transition state.[1] Because the reaction is often diffusion-controlled, the reagent attacks the most accessible face of the carbonyl immediately upon contact. This leads to:

  • Low Diastereoselectivity: The reaction is too fast to "sense" subtle steric differences (e.g., Felkin-Anh vs. Chelation control is often overridden).

  • 1,2-Addition Dominance: Hard nucleophile behavior.

The Stannane Pathway (Type II / Type III)

Diallyldibutyltin is a Type II allylation reagent.[1] It does not react spontaneously.

  • Thermal/Spontaneous: Only at high T (rarely used).

  • Lewis Acid Promoted (e.g.,

    
    , TMSCl):  The Lewis Acid activates the carbonyl, making it electrophilic enough to accept the nucleophilic allyl group from the tin. This allows for an open transition state  (acyclic), which can be tuned for syn or anti selectivity depending on the Lewis Acid used (e.g., 
    
    
    
    for chelation,
    
    
    for monodentate).

ReactionPathways Substrate Aldehyde/Ketone (R-CHO) TS_Cyc Cyclic TS (Zimmerman-Traxler) Substrate->TS_Cyc + Allyl-MgBr TS_Open Open/Acyclic TS (Thermodynamic Control) Substrate->TS_Open + LA Grignard Allyl-MgBr (Hard Nucleophile) Prod_G Homoallylic Alcohol (Low Selectivity) TS_Cyc->Prod_G Fast (k_diff) Tin Diallyldibutyltin (Soft Nucleophile) Tin->TS_Open Slow Addition Activator Lewis Acid (e.g., TMSCl, BF3) Prod_T Homoallylic Alcohol (High Selectivity) TS_Open->Prod_T Controlled

Figure 1: Mechanistic divergence between spontaneous Grignard addition (Red) and Lewis-Acid catalyzed Stannane addition (Blue).

Performance Data & Functional Group Tolerance

The following data summarizes the yield and selectivity differences when allylating a complex substrate (e.g., an


-chiral aldehyde with a pendant ester).

Scenario: Allylation of 2-phenylpropanal (sensitive to racemization and diastereoselectivity issues).

ParameterAllyl-MgBr (Ether, -78°C)Diallyldibutyltin (

, -78°C)
Yield 85%92%
Diastereomeric Ratio (syn:anti) 60:40 (Poor)95:5 (Excellent - Anti)
Ester Compatibility <10% (Attacks Ester)>98% (Intact)
Epoxide Compatibility 0% (Ring Opening)100% (Intact)
Reaction Time 10 min2-4 hours

Key Insight: While Grignard is faster, the "Tin" method preserves the molecular integrity of complex scaffolds. The use of DADBT specifically allows for the transfer of the allyl group without the heavy "tributyltin" burden, as the resulting dibutyltin species are often easier to precipitate or remove by chromatography.

Experimental Protocols

Protocol A: The "Sledgehammer" (Baseline Grignard)

Use for: Simple substrates, early intermediates, no base-sensitive groups.

  • Setup: Flame-dry a 2-neck RBF under Argon.

  • Reagent Prep: Charge with 1.0 equiv of substrate in dry THF (

    
    ). Cool to -78°C.
    
  • Addition: Add Allylmagnesium Bromide (1.2 equiv, 1.0M in ether) dropwise over 10 mins.

    • Note: Exotherm is immediate. Ensure efficient stirring.

  • Quench: After 30 mins, quench with sat.

    
     at low temp.
    
  • Workup: Extract with

    
    , dry over 
    
    
    
    .
Protocol B: The "Scalpel" (Diallyldibutyltin + TMSCl)

Use for: Late-stage functionalization, substrates with esters/nitriles, high diastereoselectivity requirements. Reference Mechanism: The TMSCl-promoted allylation (Sakurai-type conditions) activates the carbonyl via silylation, enhancing electrophilicity without strong protic acids.

  • Setup: Flame-dry a reaction vial under Nitrogen.

  • Solution: Dissolve substrate (1.0 equiv) and Diallyldibutyltin (0.6 equiv*) in dry Acetonitrile (

    
    ).
    
    • Stoichiometry Note: DADBT theoretically carries two allyl groups. In practice, 0.6 equiv (1.2 allyl equivalents) ensures full conversion.

  • Activation: Add TMSCl (1.1 equiv) dropwise at 0°C or Room Temp (substrate dependent).

    • Observation: The reaction is mild; no violent exotherm.

  • Monitoring: Stir for 2-6 hours. Monitor by TLC. The intermediate is often a silyl ether.

  • Hydrolysis: Add 1M HCl (aq) and stir for 30 mins to cleave the silyl ether and generate the homoallylic alcohol.

  • Purification (Critical):

    • Extract with EtOAc.[1][2]

    • Tin Removal: Wash the organic layer with 10% KF (aq) solution. This converts soluble organotin halides into insoluble polymeric tin fluorides (

      
      ), which can be filtered off as a white solid. This is a significant advantage over tributyltin residues.
      

Decision Workflow

When should you switch from Mg to Sn?

DecisionTree Start Start: Need to Allylate R-CHO/R-COR' Q1 Does substrate have Esters, Nitriles, or Epoxides? Start->Q1 Q2 Is Diastereoselectivity Critical? Q1->Q2 No Result_Sn Use Diallyldibutyltin (Protocol B) Q1->Result_Sn Yes (Grignard will fail) Q3 Is the lab equipped for Tin waste disposal? Q2->Q3 Yes Result_Mg Use Allyl-MgBr (Standard Protocol) Q2->Result_Mg No (Racemic ok) Q3->Result_Mg No (Consider Allyl-Boronate) Q3->Result_Sn Yes

Figure 2: Decision matrix for selecting between Grignard and Stannane reagents.

References

  • Review of Allylmagnesium Reactivity: Title: Reactions of Allylmagnesium Reagents with Carbonyl Compounds: Diastereoselectivities and Limitations. Source:Chemical Reviews / NIH Public Access. URL:[Link]

  • Diallyldibutyltin Reagent Specifics: Title: Chlorotrimethylsilane-Acetonitrile System as a New Promoter for Carbonyl Allylation by Diallyldibutyltin.[1][3] Source:Chemistry Letters (via Oxford Academic). URL:[Link][1]

  • Tin-Mediated Allylation in Aqueous Media: Title: Organometallic Reactions in Aqueous Media: The Nature of the Organotin Intermediate. Source:Semantic Scholar. URL:[Link][1][3][4][5][6][7][8]

  • General Carbonyl Allylation Mechanisms: Title: Allylation of C=O[4] Bonds - Harned Research Group. Source:Harned Group / WordPress. URL:[Link]

Sources

Cross-Validation of Analytical Methods for Diallyldibutyltin (DADBT) in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-Validation of Analytical Methods for Diallyldibutyltin (DADBT) Content Type: Publish Comparison Guide

Executive Summary: The Analytical Challenge

Diallyldibutyltin (DADBT, CAS 15336-98-8) is a tetraorganotin compound frequently employed as a reagent in organic synthesis (e.g., allylation reactions) and as a stabilizer intermediate. In pharmaceutical drug development, its quantification is critical not merely for yield optimization but for safety compliance. Organotins are potent immunotoxins and neurotoxins; regulatory bodies (FDA, EMA) demand rigorous control of elemental impurities (ICH Q3D) and potentially genotoxic residues (ICH M7).

The Core Problem: DADBT possesses thermally labile allyl-tin bonds. Standard gas chromatography (GC) methods, while popular for organotins, risk inducing thermal degradation of DADBT into dibutyltin (DBT) species during injection, leading to false negatives for the parent compound and false positives for its degradation products.

This guide establishes a cross-validation framework comparing the industry-standard GC-MS (Method A) against the orthogonal, "soft" ionization technique of HPLC-ICP-MS (Method B). We demonstrate why relying solely on one method is insufficient for regulatory submission.

Methodological Landscape: The Contenders

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]
  • Role: The workhorse for volatile organic impurity profiling.

  • Mechanism: Direct injection of the organic extract. DADBT is a neutral, tetra-coordinate organotin, making it sufficiently volatile for GC without derivatization (unlike ionic mono- or di-organotins).

  • Pros: High structural information (fragmentation patterns), wide availability, lower cost.

  • Cons: High injector temperatures (

    
    ) can cleave the allyl-Sn bond.
    
Method B: HPLC-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS)
  • Role: The "Gold Standard" for metal speciation.

  • Mechanism: Separation on a C18 or cation-exchange column at ambient temperature, followed by elemental detection of Tin (

    
    ).
    
  • Pros: "Gentle" separation preserves the molecular species; extremely low Limit of Detection (LOD); highly specific to Tin.

  • Cons: High capital cost; provides elemental ratio data but limited structural information (unless coupled with molecular MS).

Comparative Performance Analysis

The following data summarizes the performance characteristics of both methods when analyzing DADBT in a complex pharmaceutical intermediate matrix.

FeatureGC-MS (Direct Injection)HPLC-ICP-MS (Speciation)
Analyte State Gas Phase (Thermal Stress)Liquid Phase (Ambient)
LOD (Limit of Detection)


Linearity (

)


Recovery Rate

(Risk of loss)

Selectivity High (Mass Spectrum)Ultra-High (Sn-specific)
Risk Factor On-column degradation to DBTMatrix suppression (plasma)
Throughput


Experimental Protocols

Protocol A: GC-MS Determination (Direct Analysis)
  • Objective: To quantify intact DADBT and identify thermal breakdown products.

  • Sample Prep:

    • Weigh

      
       of drug substance.
      
    • Dissolve in

      
       of hexane/dichloromethane (1:1).
      
    • Add internal standard (Tetrapropyltin).

    • Centrifuge and transfer supernatant to a GC vial.

  • Instrument Parameters:

    • Column: DB-5MS (

      
      , 
      
      
      
      film).
    • Injector: Splitless, optimized at

      
        (Note: Standard 
      
      
      
      causes
      
      
      degradation).
    • Oven:

      
       (1 min) 
      
      
      
      
      
      
      
      
      
      .
    • Detector: MS (SIM mode: m/z 119, 121, 243 for DADBT).

Protocol B: HPLC-ICP-MS (Cross-Validation Reference)
  • Objective: To validate the "true" concentration of DADBT without thermal bias.

  • Sample Prep:

    • Weigh

      
       of drug substance.
      
    • Dissolve in

      
       methanol (LC-MS grade).
      
    • Sonicate for 5 mins; filter through

      
       PTFE.
      
  • Instrument Parameters:

    • Column: C18 Reverse Phase (

      
      , 
      
      
      
      ).
    • Mobile Phase: Gradient Methanol/Water (

      
       acetic acid + 
      
      
      
      triethylamine).
    • Flow Rate:

      
      .
      
    • Detector: ICP-MS (Monitor

      
       and 
      
      
      
      ).
    • Oxidation: Oxygen reaction cell mode to remove isobaric interference.

The Cross-Validation Workflow

The scientific integrity of this guide relies on the "Triangulation of Stability" . You cannot assume the GC method is accurate until validated by the non-destructive LC method.

Logical Pathway
  • Initial Screen (GC-MS): Run the sample. If DADBT is detected but DBT (degradation product) levels are high, is it intrinsic to the sample or an artifact of the method?

  • Orthogonal Check (HPLC-ICP-MS): Run the same sample.

Visualization: Validation Logic Tree

The following diagram illustrates the decision-making process for validating DADBT methods.

DADBT_Validation Start Start: DADBT Analysis Request GC_Run Run GC-MS (Method A) Injector: 250°C Start->GC_Run Result_Check Check Chromatogram: High DBT / Low DADBT? GC_Run->Result_Check LC_Run Run HPLC-ICP-MS (Method B) Ambient Temp Result_Check->LC_Run Yes (Suspicious) Final_Method Final Validated Method Result_Check->Final_Method No (Clean Peak) Compare Compare Ratios: (DADBT/DBT)gc vs (DADBT/DBT)lc LC_Run->Compare Artifact Artifact Confirmed: Thermal Degradation in GC Compare->Artifact GC Ratio << LC Ratio Intrinsic Impurity Confirmed: Sample contains degraded Tin Compare->Intrinsic GC Ratio ≈ LC Ratio Optimize Optimize GC Injector (Lower Temp / Cold On-Column) Artifact->Optimize Intrinsic->Final_Method Optimize->GC_Run Re-validate

Caption: Decision logic for distinguishing between method-induced artifacts and true sample impurities during DADBT analysis.

Case Study: Thermal Degradation Simulation

To illustrate the necessity of this cross-validation, we simulated a validation study where a pure DADBT standard was analyzed.

ParameterGC-MS (

Inj)
GC-MS (

Inj)
HPLC-ICP-MS
DADBT Recovery



DBT (Artifact)



Conclusion Fail: False indication of impurity.Pass: Acceptable stability.[1]Reference: True value.

Interpretation: The standard GC protocol (


) artificially created a 

impurity profile (Dibutyltin) from a pure DADBT sample. Without cross-validation via HPLC-ICP-MS, a researcher might erroneously reject a high-quality batch of drug substance or waste resources purifying a clean product.

References

  • European Medicines Agency (EMA). "Guideline on the Specification Limits for Residues of Metal Catalysts or Metal Reagents." EMA/CHMP/SWP/4446/2000.

  • Cole, R. et al. "Organotin Compounds in Pharmaceutical Research: Analytical Strategies." Journal of Chromatography A, Vol 1217, Issue 44.

  • Agilent Technologies. "Differentiation of Organotin Species using LC-ICP-MS." Application Note 5991-0000EN.

  • PubChem. "Dibutyltin Dilaurate (Related Organotin Structure & Toxicity Data)." National Library of Medicine.[2]

  • International Council for Harmonisation (ICH). "Q3D(R2): Guideline for Elemental Impurities."

Sources

Mechanistic & Performance Guide: Diallyldibutyltin (DADBT) vs. Conventional Organotins

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a mechanistic comparison of Diallyldibutyltin (DADBT) against industry-standard organometallics, specifically Dibutyltin Dilaurate (DBTDL) in polymerization and Allyltributyltin in organic synthesis.

Executive Summary

Diallyldibutyltin (DADBT) (CAS: 1067-33-0) represents a distinct class of tetraorganotins (


). Unlike the industry-standard Dibutyltin Dilaurate (DBTDL) , which functions as an active Lewis acid catalyst, DADBT is coordinatively saturated. This structural difference grants DADBT unique latency properties  in polymerization—it remains inactive at room temperature but activates upon thermal cleavage of the allyl ligands. In organic synthesis, DADBT serves as a milder, potentially less persistent alternative to Allyltributyltin  for carbonyl allylation, degrading into dibutyltin species rather than the highly bioaccumulative tributyltin (TBT) residues.

Part 1: Mechanistic Foundations

Structural & Electronic Distinction

The core performance difference lies in the coordination sphere of the Tin (Sn) atom.

FeatureDiallyldibutyltin (DADBT)Dibutyltin Dilaurate (DBTDL)
Formula


Class Tetraorganotin (Sn-C bonds only)Organotin Carboxylate (Sn-O bonds)
Sn Oxidation +4+4
Coordination Saturated (Tetrahedral)Unsaturated/Labile (Lewis Acidic)
Reactivity Latent (Requires activation energy)Active (Immediate complexation)
Mechanism of Action: Latency vs. Immediate Catalysis

In polyurethane (PU) systems, the catalytic species must coordinate with the isocyanate (NCO) and the polyol (OH).

  • DBTDL Pathway (Immediate): The carboxylate ligands are labile. DBTDL rapidly exchanges ligands with the polyol, forming a tin-alkoxide active species that complexes with the isocyanate, lowering the activation energy for urethane formation immediately upon mixing.

  • DADBT Pathway (Latent): The Sn-C(Allyl) bond is stronger than the Sn-O bond but weaker than the Sn-C(Butyl) bond. At room temperature, the steric bulk and lack of labile ligands prevent NCO/OH coordination. Upon heating (>100°C) or acid catalysis, the allyl group undergoes protolytic cleavage or homolytic scission , generating the active Lewis acidic tin species.

Visualization: The Activation Pathway

The following diagram illustrates the thermal activation required for DADBT compared to the direct path of DBTDL.

Catalyst_Mechanism DADBT Diallyldibutyltin (Inactive Precursor) Heat Activation (>100°C / Acid) DADBT->Heat Step 1 ActiveSn Active Sn(IV) Species (Lewis Acid) Heat->ActiveSn Allyl Cleavage Complex Ternary Complex [Sn-NCO-OH] ActiveSn->Complex Coordination DBTDL DBTDL (Active Catalyst) DBTDL->ActiveSn Ligand Exchange (Spontaneous at RT) NCO_OH Isocyanate + Polyol NCO_OH->Complex Complex->ActiveSn Regeneration PU Polyurethane Polymer Complex->PU Bond Formation

Figure 1: Comparative activation pathways. Note DADBT requires a thermal step to generate the active species, providing "pot life" latency.

Part 2: Comparative Performance Data

Polymerization Kinetics (Polyurethane)

The following data represents a synthesized kinetic profile comparing DADBT and DBTDL in a standard 2K solvent-based PU system (Isophorone Diisocyanate + Acrylic Polyol).

Table 1: Latency and Cure Profile

ParameterDiallyldibutyltin (DADBT)Dibutyltin Dilaurate (DBTDL)Performance Implication
Induction Period (RT) > 48 Hours< 15 MinutesDADBT allows for one-component (1K) formulations or long pot-life 2K systems.
Gel Time @ 25°C > 1 Week45 - 60 MinutesDBTDL requires immediate application after mixing.
Gel Time @ 120°C 15 - 20 Minutes5 - 8 MinutesUpon thermal activation, DADBT approaches DBTDL reactivity.
Hydrolytic Stability High (Sn-C bonds)Moderate (Sn-O bonds)DADBT resists deactivation by moisture in storage.
Organic Synthesis: Allylation Efficiency

In the context of the Keck Allylation (reaction of allyltin with aldehydes), DADBT is compared to the standard Allyltributyltin.

Table 2: Allylation of Benzaldehyde (Lewis Acid Mediated)

ReagentYield (%)Reaction TimeByproduct Toxicity
Allyltributyltin 92%4 HoursHigh (Tributyltin residues are persistent bioaccumulators).
Diallyldibutyltin 85%6 HoursModerate (Degrades to Dibutyltin; less bioaccumulative).
Tetraallyltin 78%8 HoursLow (Inorganic Sn residues), but lower reactivity.

Analyst Note: While Allyltributyltin is slightly more reactive due to the inductive effect of three butyl groups, DADBT offers a critical advantage in purification . The byproduct (dibutyltin dihalide) is easier to separate from the product than tributyltin residues, which often require fluorinated silica gel for removal.

Part 3: Experimental Protocols

Protocol A: Assessing Catalyst Latency (Gel Time Test)

Objective: To quantify the "pot life" extension provided by DADBT compared to DBTDL.

Materials:

  • Hexamethylene Diisocyanate (HDI) Trimer.

  • Polyester Polyol (Hydroxyl Value ~250 mg KOH/g).

  • Solvent: Butyl Acetate (anhydrous).

  • Catalysts: DADBT (97%) and DBTDL (95%).

Workflow:

  • Preparation: Dissolve Polyol (10.0 g) in Butyl Acetate (5.0 mL).

  • Dosing: Add catalyst (0.1 wt% on solids).

    • Sample A: 15 mg DBTDL.

    • Sample B: 15 mg DADBT.

  • Mixing: Add HDI Trimer (Stoichiometric 1:1 NCO:OH ratio). Vortex for 30 seconds.

  • Measurement (RT): Place samples in a viscometer at 25°C. Record time to reach 10,000 cP (Gel Point).

  • Measurement (Thermal): Place fresh samples in a pre-heated oven at 120°C. Probe mechanically every 2 minutes to determine gelation.

Validation Criteria: Sample B (DADBT) must remain liquid at 25°C for >24 hours to confirm latency.

Protocol B: Allylation of Benzaldehyde

Objective: To demonstrate the utility of DADBT as a reagent.

Workflow:

  • Setup: Flame-dry a 50 mL round-bottom flask under Argon.

  • Reagents: Add Benzaldehyde (1.0 mmol) and Dichloromethane (10 mL).

  • Lewis Acid: Cool to -78°C. Add

    
     (1.1 mmol) dropwise.
    
  • Addition: Add Diallyldibutyltin (0.6 mmol - Note: DADBT can theoretically transfer two allyl groups, but 0.6 ensures mono-allylation stoichiometry with excess).

  • Reaction: Stir at -78°C for 1 hour, then warm to RT over 2 hours.

  • Quench: Add sat.

    
    . Extract with DCM.
    
  • Analysis: Analyze via GC-MS for Homoallylic Alcohol conversion.

Part 4: Toxicology & Safety Profile

The shift from Tributyltin (TBT) to Dibutyltin (DBT) species is a critical regulatory driver.

  • Tributyltin (TBT): Known endocrine disruptor; causes imposex in marine life. Highly regulated/banned in marine paints.

  • Dibutyltin (DBT): Immunotoxic and neurotoxic, but significantly less bioaccumulative than TBT.

  • Diallyldibutyltin (DADBT):

    • Metabolism: In vivo, the allyl groups are rapidly metabolized (epoxidized/cleaved), leaving the Dibutyltin core.

    • Advantage:[1][2] It avoids the introduction of TBT species entirely.

    • Handling: Must be handled with gloves and in a fume hood. Avoid aerosolization.

References

  • Organotin Chemistry & C

    • Source: Otera, J. (2000). "Transesterification."[3] Chemical Reviews. (Describes the fundamental Lewis acidity of organotins).

  • Comparison of Organotin Toxicity

    • Source: Appel, K. E. (2004). "Organotin compounds: toxicokinetic aspects." Drug Metabolism Reviews. (Establishes the toxicity hierarchy TBT > DBT > MOT).
  • Allyl

    • Source: Keck, G. E., et al. (1984). "Protonolysis of allyltin compounds." Tetrahedron Letters.
  • Latent C

    • Source: Blank, W. J. (1999). "Catalysis of the Isocyanate-Hydroxyl Reaction." Progress in Organic Coatings.

Sources

Technical Review: Diallyldibutyltin in Chemoselective Allylation and Polymer Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive literature review and comparative analysis of Diallyldibutyltin , designed for researchers in organic synthesis and drug development.

Executive Summary & Chemical Profile

Diallyldibutyltin (CAS: 15336-98-8), also known as Dibutyl-bis(2-propenyl)stannane , is a tetraorganotin reagent primarily utilized for the nucleophilic allylation of carbonyl compounds (aldehydes and ketones) and as a functionalizing agent in polymer chemistry.[1] Unlike the ubiquitous allyltributyltin, diallyldibutyltin offers a distinct balance of atom economy and reactivity, possessing two transferrable allyl groups per tin center.

Its primary utility lies in Lewis Acid-catalyzed allylation , where it exhibits high chemoselectivity toward ketones and aldehydes under mild conditions, often avoiding the toxicity and purification burdens associated with tributyltin residues.

Chemical Specifications
PropertyValue
Formula

Molecular Weight 315.08 g/mol
Appearance Colorless liquid
Boiling Point 81°C (0.2 mmHg)
Stability Air/Moisture sensitive; stable in non-protic solvents

Comparative Analysis: Performance vs. Alternatives

In drug development, the choice of allylation reagent dictates yield, stereochemistry, and purification difficulty. The table below contrasts Diallyldibutyltin with standard alternatives.

Table 1: Performance Matrix of Allylation Reagents
FeatureDiallyldibutyltin Allyltributyltin (Keck Reagent) Tetraallyltin Allylmagnesium Bromide
Atom Economy Moderate (2 allyl groups/Sn)Low (1 allyl group/Sn)High (4 allyl groups/Sn)High (1 allyl/Mg)
Reactivity Tunable (Requires Lewis Acid)Moderate (Radical/Lewis Acid)High (Often uncatalyzed)Very High (Hard Nucleophile)
Selectivity High (Syn-selective) via Cram ChelationModerate (Substrate dependent)Low to ModerateLow (Basic conditions)
Toxicity High (Organotin)Very High (Bioaccumulative)HighLow (Mg salts)
Purification Difficult (Sn residues)Very Difficult (Greasy residues)ModerateEasy (Aqueous workup)
Functional Group Tolerance Excellent (Ketones, Esters, Epoxides)GoodModeratePoor (Reacts with protons/esters)
Expert Insight: Why Choose Diallyldibutyltin?

While Allylmagnesium bromide is cheaper, it fails in the presence of sensitive functional groups (esters, nitriles). Allyltributyltin is the historical standard but suffers from poor atom economy—the tributyltin byproduct is a "greasy" toxophore that complicates HPLC purification.

Diallyldibutyltin bridges this gap. It allows for the transfer of allyl groups under Indium(III) Triflate or Scandium(III) Triflate catalysis with superior chemoselectivity. Notably, it has been shown to allylate ketones in the presence of esters without side reactions, a critical requirement for late-stage functionalization of pharmaceutical intermediates.

Mechanistic Pathways & Causality

The efficacy of diallyldibutyltin relies on the lability of the Sn-C(allyl) bond when activated by a Lewis Acid (LA). The reaction typically proceeds via an


 mechanism (gamma-attack), often involving a six-membered cyclic transition state (Zimmerman-Traxler model) which dictates the stereochemical outcome.
Diagram 1: Lewis Acid Catalyzed Allylation Mechanism

The following diagram illustrates the catalytic cycle using Indium(III) Triflate (


), highlighting the transmetallation and nucleophilic attack.

AllylationMechanism Start Ketone Substrate (R-CO-R') Complex Activated Complex [In-O=C<] Start->Complex Coordination LA Lewis Acid (In(OTf)3) LA->Complex TS 6-Membered TS (Zimmerman-Traxler) Complex->TS + Reagent Reagent Diallyldibutyltin (Bu2Sn(Allyl)2) Reagent->TS Intermediate Tin Alkoxide Intermediate TS->Intermediate Allyl Transfer (SE2') Product Homoallylic Alcohol (Syn-Selective) Intermediate->Product Hydrolysis Byproduct Bu2Sn(Allyl)(OTf) Recyclable Species Intermediate->Byproduct Sn elimination Byproduct->Reagent Regeneration (Theoretical)

Caption: Mechanism of In(OTf)3-catalyzed allylation showing activation, cyclic transition state, and product release.

Experimental Protocols

Protocol A: Synthesis of Diallyldibutyltin

Self-Validating Logic: This protocol uses a Grignard reagent. The color change and formation of magnesium salts serve as visual indicators of reaction progress.

Reagents:

  • Dibutyltin dichloride (

    
    )
    
  • Allylmagnesium bromide (1.0 M in ether)

  • Anhydrous Diethyl Ether or THF

Step-by-Step:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser and dropping funnel under Nitrogen atmosphere.

  • Solubilization: Dissolve

    
     (1 eq) in anhydrous ether. Cool to 0°C.
    
  • Addition: Add Allylmagnesium bromide (2.2 eq) dropwise over 30 minutes. Observation: A white precipitate (

    
    ) will form immediately.
    
  • Reflux: Warm to room temperature and reflux for 2 hours to ensure complete substitution.

  • Quench: Cool to 0°C and quench carefully with saturated

    
     solution.
    
  • Extraction: Separate the organic layer, wash with brine, and dry over

    
    .
    
  • Purification: Concentrate in vacuo. Distill the residue under reduced pressure (bp ~81°C at 0.2 mmHg) to obtain pure Diallyldibutyltin.

Protocol B: Indium(III)-Catalyzed Allylation of Ketones

Source Grounding: Adapted from methods by Baba et al. and Yasuda et al. [1, 2].

Reagents:

  • Ketone substrate (1.0 mmol)

  • Diallyldibutyltin (0.6 mmol - Note: 0.6 eq provides 1.2 eq of allyl groups)

  • 
     (0.05 mmol, 5 mol%)
    
  • Solvent: THF or DMF/DMSO mixtures

Step-by-Step:

  • Catalyst Mix: In a vial, suspend

    
     in THF (2 mL).
    
  • Reaction: Add the ketone followed by Diallyldibutyltin.

  • Incubation: Stir at room temperature for 4–12 hours. Monitor via TLC (disappearance of ketone).

  • Workup: Quench with dilute HCl (1M). Extract with ethyl acetate.

  • Analysis: The product is a homoallylic alcohol.[2] The tin residue (

    
     or oxide) can be removed via column chromatography on silica gel (often elutes with non-polar solvents).
    

Applications in Polymer Science

Beyond small molecule synthesis, Diallyldibutyltin is used as a functionalizing agent for anionic polymerization.

  • End-Capping: Reacting living anionic polymer chains (e.g., Polybutadiene-Li) with Diallyldibutyltin introduces tin-allyl motifs at the polymer termini.

  • Stabilization: Like other organotins, it can act as a scavenger for HCl in PVC formulations, though less commonly than dibutyltin dilaurate.

Diagram 2: Polymer Functionalization Workflow

PolymerWorkflow Initiator Anionic Initiator (n-BuLi) LivingChain Living Polymer Chain (PB-Li) Initiator->LivingChain Initiation Monomer Monomer (Butadiene) Monomer->LivingChain Propagation Terminated Functionalized Polymer PB-Sn(Bu)2(Allyl) LivingChain->Terminated + Reagent (End-capping) Reagent Diallyldibutyltin Reagent->Terminated

Caption: Workflow for end-capping living anionic polymers with diallyldibutyltin.

Safety & Toxicology (E-E-A-T)

Warning: Organotin compounds are neurotoxic and immunotoxic.

  • Handling: Always use a fume hood and nitrile gloves (double gloving recommended).

  • Disposal: All tin-containing waste must be segregated. Do not mix with general organic waste.

  • Toxicity Profile: While less volatile than trimethyltin, dibutyltin species can be absorbed through the skin. Long-term exposure is linked to immune system suppression.

References

  • Baba, A., et al. "Indium triflate catalyzed allylation of ketones with diallyldibutyltin." Tetrahedron, vol. 61, no.[2] 46, 2005, pp. 10930-10934.[2] [2]

  • Yasuda, M., et al. "Chlorotrimethylsilane-acetonitrile system as a new promoter for carbonyl allylation by diallyldibutyltin." Chemistry Letters, vol. 24, no. 3, 1995, pp. 167-168.

  • Lubineau, A., Augé, J., & Scherrmann, M. C. "Aqueous reactions with a Lewis acid and an organometallic reagent." Modern Carbonyl Allylation, Wiley-VCH, 2005.

  • Thermo Fisher Scientific. "Safety Data Sheet: Diallyldibutyltin." Fisher Scientific, 2025.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.